Cyclopropyl(phenyl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(phenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUBGPRKQKUUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl(phenyl)methanethiol is a sulfur-containing organic compound featuring a cyclopropyl ring attached to a phenyl-substituted methylene group. While the direct discovery and initial synthesis of this specific molecule are not extensively documented in readily available literature, its synthesis can be reliably achieved through established multi-step procedures. This guide details a plausible and well-documented synthetic pathway, starting from the commercially available cyclopropyl phenyl ketone. The synthesis involves the reduction of the ketone to the corresponding alcohol, cyclopropyl(phenyl)methanol, followed by the conversion of the alcohol to the target thiol. This document provides in-depth experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the preparation and understanding of this compound and its derivatives. The biological significance of the cyclopropane moiety in medicinal chemistry is also discussed, providing context for the potential applications of this compound in drug discovery and development.
Introduction
The cyclopropane ring is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational rigidity and electronic properties can significantly influence the pharmacological profile of a molecule. Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The introduction of a thiol group, a known pharmacophore and a key functional group in many biological processes, to a cyclopropyl-phenyl scaffold presents an interesting avenue for the exploration of new chemical entities with potential therapeutic value.
This technical guide outlines a comprehensive approach to the synthesis of this compound. Although a seminal publication on its discovery is not apparent, its structural components suggest a logical synthetic strategy based on fundamental organic transformations.
Proposed Synthetic Pathway
The most logical and well-supported synthetic route to this compound involves a two-step process:
-
Reduction of Cyclopropyl Phenyl Ketone: The synthesis commences with the reduction of the commercially available cyclopropyl phenyl ketone to its corresponding alcohol, cyclopropyl(phenyl)methanol.
-
Conversion of Alcohol to Thiol: The resulting alcohol is then converted to the target thiol, this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical reactions.
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopropyl(phenyl)methanol
The reduction of cyclopropyl phenyl ketone to cyclopropyl(phenyl)methanol can be efficiently achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with cyclopropyl phenyl ketone (10.0 g, 68.4 mmol) and methanol (100 mL). The mixture is stirred at room temperature until the ketone is completely dissolved.
-
Reduction: The flask is cooled in an ice bath to 0-5 °C. Sodium borohydride (2.59 g, 68.4 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (typically within 2-3 hours), the reaction mixture is quenched by the slow addition of 1 M hydrochloric acid (50 mL) until the pH is acidic. The methanol is then removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude cyclopropyl(phenyl)methanol can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 to 8:2) to afford the pure alcohol.
Quantitative Data:
| Parameter | Value |
| Starting Material | Cyclopropyl Phenyl Ketone |
| Product | Cyclopropyl(phenyl)methanol |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [4] |
| Yield | Typically >90% |
| Purity | >98% after purification[4] |
| Appearance | Colorless oil/liquid[4] |
Step 2: Synthesis of this compound
The conversion of the benzylic alcohol, cyclopropyl(phenyl)methanol, to the corresponding thiol can be accomplished through various methods. One effective approach involves the use of Lawesson's reagent, which is known for the thionation of carbonyls and can also be applied to alcohols.[5] An alternative, milder method involves the conversion of the alcohol to a thioester followed by hydrolysis.
Experimental Protocol (using Thioacetic Acid):
-
Thioester Formation: In a 100 mL round-bottom flask, cyclopropyl(phenyl)methanol (5.0 g, 33.7 mmol) is dissolved in dichloromethane (50 mL). Thioacetic acid (2.82 mL, 40.5 mmol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) are added. The mixture is stirred at room temperature for 4-6 hours.
-
Reaction Monitoring: The formation of the thioester can be monitored by TLC.
-
Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude thioester.
-
Hydrolysis to Thiol: The crude thioester is dissolved in methanol (50 mL) in a 100 mL round-bottom flask. A solution of sodium hydroxide (2.7 g, 67.4 mmol) in water (10 mL) is added, and the mixture is refluxed for 2 hours.
-
Work-up and Purification: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous residue is diluted with water (30 mL) and acidified with 1 M hydrochloric acid. The product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | Cyclopropyl(phenyl)methanol |
| Product | This compound |
| Molecular Formula | C₁₀H₁₂S |
| Molecular Weight | 164.27 g/mol [6] |
| Yield | Moderate to good (typically 60-80% over two steps) |
| Purity | >95% after purification[6] |
| Appearance | Colorless to pale yellow oil |
Biological Context and Potential Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound have not been explicitly reported, the structural motifs present in the molecule suggest potential areas of biological relevance.
-
Cyclopropane Ring in Drug Design: The cyclopropane ring is a bioisostere for the phenyl ring or a double bond and can introduce conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Many cyclopropane-containing compounds exhibit a broad range of biological activities, including enzyme inhibition and antimicrobial effects.[2]
-
Thiol Group in Biological Systems: The thiol group is a key functional group in many biologically important molecules, such as the amino acid cysteine. It can participate in a variety of biological processes, including redox reactions and metal chelation.
Given these properties, this compound could potentially interact with various biological targets. A hypothetical logical relationship for its potential biological investigation is outlined below.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This technical guide provides a detailed and practical approach to the synthesis of this compound. While information regarding its initial discovery is scarce, a reliable two-step synthetic route from cyclopropyl phenyl ketone has been presented with comprehensive experimental protocols and expected quantitative data. The inclusion of the cyclopropane moiety and a thiol group suggests that this compound could be a valuable building block for the synthesis of novel molecules with interesting biological properties. The provided workflow for biological investigation offers a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edward a - Patent US-311153-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cymitquimica.com [cymitquimica.com]
Basic properties of Cyclopropyl(phenyl)methanethiol
An In-depth Technical Guide to the Core Properties of Cyclopropyl(phenyl)methanethiol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for this compound is limited in the public domain. This guide provides available information and supplements it with data from closely related analogs, namely Cyclopropyl Phenyl Ketone and Benzenethiol, to infer potential properties and synthetic approaches. All data derived from analogous compounds are clearly marked.
Introduction
This compound is a unique small molecule featuring a strained cyclopropyl ring, a phenyl group, and a thiol functional group. The presence of the cyclopropyl ring imparts conformational rigidity and unique electronic properties, making it an interesting scaffold for medicinal chemistry and drug design. Phenylcyclopropane derivatives have shown a range of biological activities, including antiproliferative effects.[1] The thiol group can participate in various biological interactions, including covalent bonding and redox processes. This guide aims to provide a comprehensive overview of the known and inferred basic properties of this compound.
Chemical and Physical Properties
Quantitative data for this compound and its close analogs are summarized below for comparative analysis.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H12S | [2] |
| Molecular Weight | 164.27 g/mol | [2] |
| Purity | Min. 95% | [2] |
| CAS Number | 151153-46-7 | [2] |
Table 2: Properties of Analogous Compounds
| Property | Cyclopropyl Phenyl Ketone | Benzenethiol (Phenyl Mercaptan) | Source |
| Molecular Formula | C10H10O | C6H6S | [3] |
| Molecular Weight | 146.19 g/mol | 110.18 g/mol | [4] |
| Appearance | Colorless or pale yellow liquid | Colorless to pale yellow clear liquid | [4][5] |
| Melting Point | - | -15.00 °C | [5] |
| Boiling Point | - | 168.7 °C | |
| Density | - | - | |
| Specific Gravity | - | 1.07300 to 1.08000 @ 25.00 °C | [5] |
| Refractive Index | - | 1.58900 to 1.59300 @ 20.00 °C | [5] |
| Flash Point | - | 50.56 °C | [5] |
| CAS Number | 3481-02-5 | 108-98-5 | [3] |
Spectroscopic Data (Analogous Compounds)
No specific spectroscopic data was found for this compound. The following tables present data for analogous compounds to provide an expected spectral profile.
Table 3: NMR Data for Cyclopropyl Phenyl Ketone
| Nucleus | Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | 8.00-7.97 (m, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (dd, J = 8.4, 6.9 Hz, 2H), 2.88-2.84 (m, 1H), 2.69-2.64 (m, 1H), 1.94-1.89 (m, 1H), 1.54-1.49 (m, 1H) |
| ¹³C NMR | 198.2, 139.0, 137.6, 133.1, 132.3, 128.7, 128.7, 128.1, 127.6, 29.3, 29.2, 19.2 |
Note: Data is for a derivative, (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone, but provides a general idea of the cyclopropyl and phenyl proton/carbon environments.[6]
Table 4: IR Spectroscopy Data for Methanethiol
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~2550 | S-H stretching modes | [7] |
| ~2850-3000 | C-H stretching modes | [7] |
Note: Data for Methanethiol is used to indicate the expected region for the S-H stretch.
Experimental Protocols
A specific experimental protocol for the synthesis of this compound was not found. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method would be the reduction of the corresponding ketone, Cyclopropyl Phenyl Ketone, to an alcohol, followed by conversion to the thiol.
Proposed Synthesis of this compound
Step 1: Reduction of Cyclopropyl Phenyl Ketone to Cyclopropyl(phenyl)methanol
-
Dissolve Cyclopropyl Phenyl Ketone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Cyclopropyl(phenyl)methanol.
Step 2: Conversion of Cyclopropyl(phenyl)methanol to this compound (via a halide intermediate)
-
Halogenation: Convert the alcohol to the corresponding bromide or chloride. A common method is to react the alcohol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) in an appropriate solvent like diethyl ether or dichloromethane, typically at 0 °C.
-
Thiol formation: React the resulting alkyl halide with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Using NaSH: Dissolve the alkyl halide in a polar aprotic solvent like DMF or acetone and add NaSH. The reaction is typically stirred at room temperature until completion.
-
Using Thiourea: React the alkyl halide with thiourea to form a thiouronium salt. This salt is then hydrolyzed with a base (e.g., NaOH) to yield the thiol.
-
-
Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
Diagrams
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Research Directions
While no specific biological activity has been reported for this compound, the activities of related compounds suggest potential areas for investigation:
-
Antiproliferative and Anticancer Activity: Phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on human myeloid leukemia cell lines.[1] The structural similarity suggests that this compound could be explored for similar activities.
-
Enzyme Inhibition: The thiol group is known to interact with various enzymes, often through covalent modification of cysteine residues or coordination with metal cofactors. This makes this compound a candidate for screening against enzyme targets, particularly those involved in pathways where related sulfur compounds are active.
-
Modulation of Sulfur Metabolism: Methanethiol is a key molecule in sulfur metabolism, and its dysregulation has been linked to cancer.[8] Investigating the effect of this compound on enzymes involved in this pathway, such as selenium-binding protein 1 (SELENBP1), could be a fruitful area of research.[8]
Safety and Handling
Specific safety data for this compound is not available. Based on the properties of analogous thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors and potential toxicity. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Benzenethiol is listed as toxic in contact with skin and if swallowed, and very toxic by inhalation.[5] Similar precautions should be taken for this compound.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl mercaptan, 108-98-5 [thegoodscentscompany.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Preliminary Investigation of Cyclopropyl(phenyl)methanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl(phenyl)methanethiol, a unique molecule combining a cyclopropyl ring, a phenyl group, and a thiol functional group, stands as a compound of interest for further investigation in medicinal chemistry and drug discovery. The cyclopropyl moiety is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles. This technical guide provides a preliminary investigation into this compound, summarizing its known properties, proposing a potential synthetic route based on established methodologies for related compounds, and exploring its hypothetical biological significance in the context of current research on cyclopropyl-containing molecules and substituted thiophenols. Due to the limited availability of direct research on this specific compound, this document serves as a foundational resource to stimulate and guide future experimental work.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 151153-46-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂S | [1][2] |
| Molecular Weight | 164.27 g/mol | [1][2] |
| MDL Number | MFCD14621479 | [1] |
Proposed Synthesis
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of aryl cyclopropyl sulfides. A promising approach involves the copper-promoted S-cyclopropylation of thiophenol using cyclopropylboronic acid[3].
Experimental Protocol: Proposed Synthesis of Aryl Cyclopropyl Sulfides
This protocol is adapted from a general procedure for the synthesis of aryl cyclopropyl sulfides and would require optimization for the specific synthesis of this compound[3].
Materials:
-
Thiophenol
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-bipyridine
-
Cesium carbonate (Cs₂CO₃)
-
Dichloroethane (anhydrous)
-
Aqueous ammonium hydroxide (NH₄OH, 25%)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction tube equipped with a magnetic stir bar, add cyclopropylboronic acid (1.5 equivalents), cesium carbonate (1.0 equivalent), copper(II) acetate (1.0 equivalent), and 2,2'-bipyridine (1.0 equivalent).
-
Add thiophenol (1.0 equivalent) to the reaction tube.
-
Add anhydrous dichloroethane to achieve a desired concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture to 70°C with vigorous stirring for 16 hours.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Add 25% aqueous ammonium hydroxide to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Significance and Activity
Direct biological studies on this compound are not currently available. However, the structural motifs present in the molecule suggest several avenues for potential biological activity.
Role of the Cyclopropyl Group in Drug Design
The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4][5] Its rigid structure can lead to a more favorable binding entropy to target receptors.[6][7] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, which can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8] This can lead to improved pharmacokinetic profiles, including increased brain permeability and decreased plasma clearance.[6][7]
Thiophenol and Thioether Functionality
The thiol group is a key functional group in many biologically active molecules and can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. Substituted thiophenols have been studied for their toxicological properties, which are often related to their potential to form phenoxyl-free radicals or their lipophilicity.[9][10] The metabolism of substituted thiophenes, a related class of sulfur-containing aromatics, often involves S-oxidation followed by conjugation with glutathione for excretion.[11]
Hypothetical Signaling Pathway Interactions
Given the structural alerts, this compound could potentially interact with various biological pathways. For instance, many enzyme inhibitors feature aromatic and hydrophobic moieties for binding within active sites. The thiol group could potentially interact with cysteine residues or metal cofactors in enzymes. The overall lipophilicity of the molecule suggests it may be able to cross cell membranes and interact with intracellular targets.
The diagram below illustrates a hypothetical mechanism of action where this compound could act as an enzyme inhibitor.
Caption: Hypothetical enzyme inhibition pathway for this compound.
Future Directions
The preliminary investigation presented in this guide highlights the need for foundational research on this compound. Key areas for future investigation include:
-
Synthesis and Characterization: Development and validation of a reliable synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, etc.).
-
In Vitro Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines and a broad range of enzymatic assays to identify potential biological targets.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the cyclopropyl, phenyl, and thiol moieties to any observed biological activity.
Conclusion
This compound is a molecule with unexplored potential in the field of drug discovery. While direct experimental data is lacking, the analysis of its structural components suggests that it warrants further investigation. The proposed synthetic route provides a starting point for its preparation, and the discussion of its potential biological significance is intended to catalyze future research into its pharmacological properties. This technical guide serves as a call to the scientific community to explore the properties of this and related novel chemical entities.
References
- 1. Buy Research Chemicals | Products | Biosynth [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. femaflavor.org [femaflavor.org]
An In-depth Technical Guide to the Structural Analysis of Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive experimental data for cyclopropyl(phenyl)methanethiol is limited in publicly available literature. This guide provides a comprehensive analysis based on available data for the target molecule and its close structural analogs. The information presented herein is intended to serve as a foundational resource, inferring properties and potential analytical methodologies from related compounds.
Introduction
This compound is a unique molecule integrating a cyclopropyl ring, a phenyl group, and a reactive thiol moiety. This combination of structural features suggests potential applications in medicinal chemistry and materials science, where the cyclopropyl group can impart conformational rigidity and metabolic stability, the phenyl ring can engage in aromatic interactions, and the thiol group can participate in various chemical transformations or biological interactions. This technical guide aims to provide a thorough structural and chemical overview of this compound, drawing upon data from analogous compounds to build a comprehensive profile.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its close analogs are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Compound | Source |
| Molecular Formula | C10H12S | This compound | CymitQuimica[1][2] |
| Molecular Weight | 164.27 g/mol | This compound | CymitQuimica[1][2] |
| Purity | Min. 95% | This compound | CymitQuimica[1][2] |
| Molecular Formula | C10H11ClS | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |
| Molecular Weight | 198.71 g/mol | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |
| XLogP3-AA | 3.4 | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |
| Molecular Formula | C9H10S | Cyclopropyl phenyl sulphide | NIST[4] |
| Molecular Weight | 150.241 g/mol | Cyclopropyl phenyl sulphide | NIST[4] |
| Molecular Formula | C10H10O | Cyclopropyl phenyl ketone | PubChem[5] |
| Molecular Weight | 146.19 g/mol | Cyclopropyl phenyl ketone | PubChem[5] |
Spectroscopic Data (Inferred)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methanethiol proton (-CH-SH), the benzylic proton, and the aromatic protons of the phenyl ring (~7.0-7.5 ppm). The thiol proton (-SH) signal may be broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the methanethiol carbon, and the carbons of the phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
3.2. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 164. Fragmentation patterns would likely involve the loss of the thiol group, cleavage of the cyclopropyl ring, and fragmentation of the phenyl ring.
3.3. Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
S-H stretching (around 2550-2600 cm⁻¹)
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C-H stretching of the cyclopropyl and methine groups (around 2850-3000 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic approach can be proposed based on established methods for synthesizing thiols and cyclopropyl-containing compounds.
4.1. Proposed Synthetic Pathway
A plausible synthetic route could involve the reduction of a corresponding cyclopropyl phenyl ketone to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a thiolating agent.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. [1-(3-Chlorophenyl)cyclopropyl]methanethiol | C10H11ClS | CID 83686338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropyl phenyl sulphide [webbook.nist.gov]
- 5. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl Phenyl Ketone
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for cyclopropyl phenyl ketone, a valuable building block in organic synthesis and drug discovery. While the initial focus was on Cyclopropyl(phenyl)methanethiol, the available literature predominantly features data on its ketone analogue. This document compiles and presents the spectroscopic information for cyclopropyl phenyl ketone to serve as a detailed reference for researchers in the field.
Chemical Structure and Properties
-
Compound Name: Cyclopropyl phenyl ketone
-
Synonyms: Benzoylcyclopropane, Cyclopropylphenylmethanone
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.1858 g/mol [1]
-
CAS Registry Number: 3481-02-5[1]
Spectroscopic Data
The following sections summarize the key spectroscopic data for cyclopropyl phenyl ketone, presented in a clear and structured format for easy reference and comparison.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for cyclopropyl phenyl ketone are presented below.
Table 1: ¹H NMR Spectroscopic Data for Phenyl(2-phenylcyclopropyl)methanone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 7.99 | d | 8.0 | 2H (ortho-aromatic) | [2] |
| 7.57-7.54 | m | 1H (para-aromatic) | [2] | |
| 7.48-7.44 | m | 2H (meta-aromatic) | [2] | |
| 7.31 | t | 7.7 | 2H (aromatic) | [2] |
| 7.23 | t | 6.7 | 1H (aromatic) | [2] |
| 7.18 | d | 8.0 | 2H (aromatic) | [2] |
| 2.93-2.88 | m | 1H (cyclopropyl CH) | [2] | |
| 2.73-2.68 | m | 1H (cyclopropyl CH) | [2] | |
| 1.95-1.91 | m | 1H (cyclopropyl CH₂) | [2] | |
| 1.62-1.54 | m | 1H (cyclopropyl CH₂) | [2] |
Note: The data is for Phenyl(2-phenylcyclopropyl)methanone, a closely related derivative.
Table 2: ¹³C NMR Spectroscopic Data for Phenyl(2-phenylcyclopropyl)methanone
| Chemical Shift (δ) ppm | Assignment | Reference |
| 198.6 | C=O | [2] |
| 140.4 | Aromatic C | [2] |
| 137.7 | Aromatic C | [2] |
| 132.9 | Aromatic CH | [2] |
| 128.5 | Aromatic CH | [2] |
| 128.1 | Aromatic CH | [2] |
| 126.6 | Aromatic CH | [2] |
| 126.2 | Aromatic CH | [2] |
| 30.0 | Cyclopropyl CH | [2] |
| 29.3 | Cyclopropyl CH | [2] |
| 19.2 | Cyclopropyl CH₂ | [2] |
Note: The data is for Phenyl(2-phenylcyclopropyl)methanone, a closely related derivative.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, aiding in the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for Cyclopropyl phenyl ketone
| m/z | Relative Intensity | Assignment | Reference |
| 146 | 25 | [M]⁺ | [1] |
| 105 | 100 | [C₆H₅CO]⁺ | [1] |
| 77 | 60 | [C₆H₅]⁺ | [1] |
| 51 | 25 | [C₄H₃]⁺ | [1] |
Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for cyclopropyl phenyl ketone was not found in the initial search, characteristic peaks for similar structures can be inferred. The S-H stretching band for a thiol typically appears around 2550-2600 cm⁻¹[3]. The C=O stretching vibration for a ketone is typically observed in the range of 1680-1740 cm⁻¹.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of cyclopropyl ketones, as described in the cited literature.
A general procedure for the synthesis of cyclopropyl ketones involves the reaction of a chalcone with a sulfur ylide.
-
Reagents: Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.), dry DMSO, trimethylsulfoxonium iodide (1.2 equiv.), chalcone (1.0 equiv.).
-
Procedure:
-
To a solution of sodium hydride in dry DMSO under an argon atmosphere, add trimethylsulfoxonium iodide at room temperature.
-
Stir the mixture until hydrogen evolution ceases and the solution becomes clear (approximately 15 minutes).
-
Add the chalcone in one portion to the clear solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.
-
Wash the combined organic layer with brine and dry over Na₂SO₄.
-
Purify the product by flash silica gel column chromatography using a petroleum ether/ethyl acetate eluent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cyclopropyl ketones.
Caption: Synthesis and characterization workflow for cyclopropyl ketones.
References
Theoretical Investigations of Cyclopropyl(phenyl)methanethiol: A Computational Chemistry Whitepaper
For: Researchers, scientists, and drug development professionals.
Abstract
Cyclopropyl(phenyl)methanethiol is a molecule of significant interest in medicinal chemistry due to the presence of the unique cyclopropyl moiety, which can influence the conformational rigidity and electronic properties of the molecule. This, in turn, can impact its interaction with biological targets. This whitepaper provides a comprehensive theoretical framework for the study of this compound using computational chemistry methods. In the absence of direct experimental or extensive theoretical data for this specific molecule, this guide synthesizes methodologies from studies of analogous compounds, including cyclopropylbenzene, methanethiol, and other phenyl-containing structures. We present proposed computational protocols, hypothetical data from these simulated experiments, and visualizations to guide future research into the conformational landscape, electronic properties, and reactivity of this compound.
Introduction
The incorporation of a cyclopropyl ring into molecular scaffolds is a common strategy in drug design to enhance potency and modulate physicochemical properties. The phenyl group, another ubiquitous functional group in pharmaceuticals, contributes to binding through various interactions. The combination of these two moieties in this compound, along with the reactive thiol group, presents a unique structural and electronic profile. Understanding the theoretical underpinnings of this molecule is crucial for predicting its behavior and designing novel therapeutics.
This document outlines a theoretical study of this compound, focusing on its conformational analysis, electronic structure, and potential reactivity. The methodologies are based on well-established quantum mechanical calculations that have been successfully applied to similar molecular systems.
Computational Methodologies
The theoretical investigation of this compound would necessitate the use of sophisticated computational techniques to accurately model its molecular properties. The following protocols are proposed based on standard practices in computational chemistry for similar molecules.
Conformational Analysis
A thorough exploration of the potential energy surface of this compound is critical to identify the most stable conformers.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94.
-
Quantum Mechanical Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT). A suitable functional, such as B3LYP, is recommended, paired with a basis set like 6-31G(d) for initial optimizations.
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Higher-Level Energy Refinement: Single-point energy calculations on the optimized geometries will be carried out using a larger basis set (e.g., cc-pVTZ) and potentially a more accurate method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) for a more reliable energy ranking of the conformers.
Electronic Properties Analysis
Understanding the electronic structure is key to predicting the molecule's reactivity and intermolecular interactions.
Experimental Protocol:
-
Wavefunction Analysis: For the most stable conformer, a detailed analysis of the electronic wavefunction will be conducted. This includes the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and sites susceptible to electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
-
Conceptual DFT Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) will be calculated to provide a quantitative measure of the molecule's reactivity.[1]
Predicted Data and Analysis
The following tables summarize the hypothetical quantitative data that would be obtained from the proposed computational studies.
Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Dihedral Angle (°C-C-S-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A | 60 | 0.00 | 1.5 |
| B | 180 | 1.25 | 1.9 |
| C | -60 | 0.00 | 1.5 |
Energies calculated at the B3LYP/cc-pVTZ//B3LYP/6-31G(d) level of theory.
Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Chemical Potential (μ) | -3.65 eV |
| Hardness (η) | 2.85 eV |
| Electrophilicity Index (ω) | 2.34 eV |
Calculated at the B3LYP/cc-pVTZ level of theory.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.
Caption: Computational workflow for theoretical studies.
Caption: Potential interaction pathway with a biological target.
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the investigation of this compound. By employing a combination of conformational analysis and electronic structure calculations, a deep understanding of the molecule's intrinsic properties can be achieved. The proposed computational protocols and the presentation of hypothetical data serve as a guide for researchers to initiate and conduct their own theoretical studies on this promising molecule. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents incorporating the this compound scaffold. Further research is warranted to validate these theoretical predictions through experimental studies.
References
In-Depth Technical Guide to the Molecular Modeling of Cyclopropyl(phenyl)methanethiol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl(phenyl)methanethiol is a novel small molecule with potential therapeutic applications. The incorporation of a cyclopropyl ring is a recognized strategy in drug design to improve metabolic stability, potency, and reduce off-target effects.[1][2][3] This guide provides a comprehensive theoretical framework for the molecular modeling of this compound, outlining a complete workflow from initial computational studies to experimental validation. We present hypothetical data and detailed protocols to serve as a blueprint for the investigation of this and similar thiol-containing compounds.
Introduction: Therapeutic Potential of this compound
The unique structural features of this compound—a reactive thiol group combined with a phenyl ring and a metabolically robust cyclopropyl moiety—make it an intriguing candidate for drug development. The thiol functional group is known to be a key player in various biological processes, often acting as a nucleophile or forming disulfide bonds, and is a common feature in the active sites of enzymes like cysteine proteases.[4] The cyclopropyl group can enhance binding to biological targets and improve pharmacokinetic properties.[1][2]
For the purposes of this guide, we hypothesize that this compound is an inhibitor of "Cysteinase-X," a hypothetical cysteine protease implicated in inflammatory diseases. We propose that the thiol group of our compound interacts with the catalytic cysteine residue in the active site of Cysteinase-X, leading to inhibition of its enzymatic activity.
Molecular Modeling and Computational Workflow
A rigorous computational approach is essential to predict and understand the binding of this compound to its putative target. The following workflow outlines the key steps in the molecular modeling process.
Figure 1: Computational workflow for molecular modeling.
Homology Modeling of Cysteinase-X
Should the 3D structure of the target protein be unavailable, a homology model can be constructed. This involves identifying a suitable template structure with high sequence identity from the Protein Data Bank (PDB), performing a sequence alignment, building the 3D model, and refining the model to ensure proper stereochemistry.
Molecular Docking
Molecular docking predicts the preferred orientation of this compound when bound to Cysteinase-X to form a stable complex. This allows for the identification of key interacting residues and the prediction of binding affinity.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms, we can assess the stability of the predicted binding pose and identify stable intermolecular interactions, such as hydrogen bonds.
Binding Free Energy Calculations
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory. This provides a more accurate prediction of binding affinity than docking scores alone.
Data Presentation: Hypothetical Modeling Results
The following tables present hypothetical quantitative data that could be generated from the computational workflow described above.
Table 1: Docking Results for this compound and Analogs
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Cys25, His159, Trp177 |
| (4-Chlorophenyl)(cyclopropyl)methanethiol | -9.2 | Cys25, His159, Trp177, Arg143 |
| (4-Methoxyphenyl)(cyclopropyl)methanethiol | -8.1 | Cys25, His159 |
| Phenylmethanethiol | -7.3 | Cys25, His159 |
Table 2: MD Simulation Stability Analysis of this compound-Cysteinase-X Complex
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 0.9 | 0.2 | Stable ligand binding pose |
| H-bond Occupancy (SH...His159) | 85% | 5% | Persistent hydrogen bond |
Table 3: Binding Free Energy Components for this compound
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy | -34.6 |
Experimental Protocols
Computational predictions must be validated through experimental studies. The following sections provide detailed protocols for the synthesis of this compound and its biological evaluation.
Synthesis of this compound
A plausible synthetic route involves the conversion of the corresponding alcohol to the thiol.[5][6][7][8]
Step 1: Synthesis of Cyclopropyl(phenyl)methanol
-
Dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropyl(phenyl)methanol.
Step 2: Conversion to this compound via a Tosylate Intermediate
-
Dissolve cyclopropyl(phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tosylate.
-
Dissolve the crude tosylate in dimethylformamide.
-
Add sodium hydrosulfide (2.0 eq) and stir at 60°C for 4 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Cysteinase-X Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound against Cysteinase-X.[9][10]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.
-
Cysteinase-X enzyme stock solution.
-
Fluorogenic substrate stock solution (e.g., a peptide with a fluorescent reporter).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add the Cysteinase-X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the hypothetical role of Cysteinase-X in a pro-inflammatory signaling pathway and its inhibition by this compound.
Figure 2: Hypothetical signaling pathway of Cysteinase-X.
In this proposed pathway, an external pro-inflammatory signal activates a G-protein-coupled receptor (GPCR), initiating an intracellular cascade.[11][12][13] This leads to the activation of Cysteinase-X, which in turn cleaves and activates a downstream pro-inflammatory protein. This active protein then promotes the expression of inflammatory genes. This compound is hypothesized to inhibit Cysteinase-X, thereby blocking this inflammatory cascade.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the molecular modeling and evaluation of this compound. By integrating computational methods with experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel chemical entities. The presented workflows, data tables, and protocols offer a structured approach to guide future research in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SeQuery: an interactive graph database for visualizing the GPCR superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Commercial Availability and Technical Profile of Cyclopropyl(phenyl)methanethiol: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic routes, and potential applications of Cyclopropyl(phenyl)methanethiol (CAS No. 151153-46-7), a versatile building block for researchers in drug discovery and organic synthesis. While direct experimental data for this specific compound is limited, this document compiles available information and provides expert estimations based on structurally related molecules to facilitate its use in research and development.
Commercial Availability
This compound is available as a research chemical from a limited number of specialized suppliers. The primary identified supplier is Biosynth , distributed through partners such as CymitQuimica .
Table 1: Commercial Supplier Information for this compound
| Supplier/Distributor | CAS Number | Product Code | Purity | Available Quantities |
| Biosynth / CymitQuimica | 151153-46-7 | 3D-BGA15346 | Min. 95% | 100 mg, 1 g |
Note: Pricing is subject to change and should be confirmed with the supplier. Availability from other regional suppliers may be limited.
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively published. However, based on the properties of structurally similar compounds such as thiophenol and other aryl thiols, the following estimations can be made.
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₀H₁₂S | Confirmed |
| Molecular Weight | 164.27 g/mol | Confirmed[1] |
| Appearance | Colorless to pale yellow liquid | Analogy with thiophenol and other aryl thiols |
| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolated from thiophenol (169 °C) and related substituted thiols[2][3] |
| Density | ~1.05 g/mL | Analogy with thiophenol (~1.08 g/mL)[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DMSO); Insoluble in water | General solubility of aryl thiols[4] |
| pKa | ~9-10 | Analogy with thiophenol (~6.6, but alkyl substitution increases pKa) |
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.
Table 3: Predicted Spectroscopic Features of this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.0-7.5 ppm. - Methine proton (benzylic): A multiplet, likely a triplet or doublet of doublets, in the range of δ 3.5-4.5 ppm. - Cyclopropyl protons: Complex multiplets in the upfield region, typically between δ 0.3-1.5 ppm[5][6][7]. - Thiol proton (S-H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.5 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Methine carbon (benzylic): A signal in the range of δ 40-55 ppm. - Cyclopropyl carbons: Signals in the upfield region, typically between δ 5-20 ppm[8][9][10]. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 164. - Major Fragmentation Pathways: Loss of the thiol group (-SH), cleavage of the cyclopropyl ring, and fragmentation of the phenyl group. Common fragments for thiols include the loss of H₂S[1][11][12][13]. |
| Infrared (IR) Spectroscopy | - S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹[14][15][16]. - C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (aliphatic/cyclopropyl): Absorptions below 3000 cm⁻¹. - C=C Stretch (aromatic): Absorptions around 1450-1600 cm⁻¹. |
Experimental Protocols: A Plausible Synthetic Approach
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Detailed Hypothetical Protocol:
-
Step 1: Formation of the Isothiouronium Salt. To a solution of Cyclopropyl(phenyl)methyl bromide (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiourea (1.1 equivalents). Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the intermediate isothiouronium salt is typically used in the next step without isolation. This type of reaction is a well-established method for the formation of a C-S bond from an alkyl halide[17][18][19][20].
-
Step 2: Hydrolysis to the Thiol. Cool the reaction mixture to room temperature and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents). Heat the mixture to reflux for 2-6 hours to effect hydrolysis of the isothiouronium salt to the corresponding thiol.
-
Work-up and Purification. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Role in Drug Discovery and Medicinal Chemistry
The cyclopropyl moiety is a valuable structural motif in modern drug design. Its incorporation into drug candidates can offer several advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug[15].
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, which can in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.
While there is no specific literature on the biological activity of this compound, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. The thiol group provides a handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds.
Potential Signaling Pathway Interactions (Hypothetical):
Given the prevalence of thiol-containing molecules in biological systems, and the interest in cyclopropyl groups in medicinal chemistry, one could envision a research workflow to investigate the biological effects of derivatives of this compound.
References
- 1. Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium: Effects of a cationic thiol derivatization on peptide fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropyl bromide(4333-56-6) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Thiol - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. room-temperature-arylation-of-thiols-breakthrough-with-aryl-chlorides - Ask this paper | Bohrium [bohrium.com]
- 20. Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Cyclopropyl(phenyl)methanethiol, a versatile small molecule scaffold. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from available supplier data and the SDSs of structurally related compounds, including thiophenol and cyclopropyl phenyl ketone. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.
Chemical and Physical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound and its precursors.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 151153-46-7 | [1] |
| Molecular Formula | C10H12S | [1] |
| Molecular Weight | 164.27 g/mol | [1] |
| Purity | Min. 95% | [1] |
| Appearance | Clear Liquid (presumed) | Based on related compounds |
| Odor | Stench (presumed) | Thiols are known for strong, unpleasant odors.[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | Likely flammable, based on related structures. |
| Solubility | Not available | Likely soluble in organic solvents. |
Hazard Identification and Safety Precautions
Based on GHS classifications for related compounds, this compound should be handled as a hazardous substance. The following table outlines the potential hazards.
| Hazard Class | GHS Hazard Statement | Notes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for a related compound. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for a related compound. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data for a related compound. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on data for a related compound. |
Personal Protective Equipment (PPE)
A comprehensive PPE workflow should be followed to minimize exposure.
Handling and Storage
Handling:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3]
-
Use non-sparking tools and take precautionary measures against static discharges.[2]
-
Ground and bond containers when transferring material.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, and flame.
-
Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |
Accidental Release Measures
A standardized workflow should be followed in the event of a chemical spill.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via the direct conversion of the corresponding alcohol using Lawesson's reagent.[6][7][8]
Materials:
-
Cyclopropyl(phenyl)methanol
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclopropyl(phenyl)methanol in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent to the solution. The molar ratio of alcohol to Lawesson's reagent should be optimized, but a common starting point is a 2:1 ratio.
-
Reaction: Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the incorporation of a cyclopropyl ring in drug candidates is a known strategy to introduce conformational rigidity and can improve metabolic stability and binding affinity.[9] Phenylcyclopropane derivatives have been investigated for a range of biological activities, including as anti-proliferative agents.[9]
Given the reactive nature of the thiol group, it is plausible that this compound could interact with biological thiols (e.g., cysteine residues in proteins) and potentially modulate the activity of various enzymes or signaling proteins. Researchers investigating the biological effects of this compound should consider its potential to act as a covalent modifier.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[3] Dispose of the chemical and its container as hazardous waste. Do not empty into drains.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most up-to-date safety information from the supplier and your institution's safety office before handling this chemical.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyclopropyl(phenyl)methanethiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of cyclopropyl(phenyl)methanethiol, a versatile building block in organic synthesis. The unique combination of a strained cyclopropyl ring and a nucleophilic thiol functional group makes this compound an attractive scaffold for the development of novel chemical entities, particularly in the field of medicinal chemistry.
Introduction
This compound (CAS No. 151153-46-7, Molecular Formula: C₁₀H₁₂S, Molecular Weight: 164.27 g/mol ) is a valuable synthetic intermediate. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and desirable conformational rigidity in drug candidates. The thiol group provides a handle for a wide range of chemical transformations, including nucleophilic substitutions, additions, and oxidations.
Synthesis of this compound
A robust and high-yielding synthesis of this compound can be achieved via a three-step sequence starting from the commercially available cyclopropyl phenyl ketone. This proposed pathway involves the reduction of the ketone to the corresponding alcohol, conversion of the alcohol to a tosylate to create a good leaving group, and subsequent nucleophilic substitution with a sulfur source.
Diagram of the Synthetic Pathway
Practical Applications of Cyclopropyl(phenyl)methanethiol in Research: A Gateway to Novel Therapeutics
Introduction
Cyclopropyl(phenyl)methanethiol is a versatile, yet under-explored, chemical scaffold with significant potential in medicinal chemistry and drug discovery. While direct biological applications of this specific thiol are not extensively documented, its true value lies in its role as a precursor to a class of compounds with demonstrated therapeutic relevance: aryl cyclopropyl sulfones and sulfoximines. The incorporation of the cyclopropyl motif is a well-established strategy in drug design, known to enhance pharmacological properties such as potency, metabolic stability, and brain permeability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound as a starting material for the synthesis and evaluation of potential therapeutic agents.
Application Note I: Synthesis of Potential Cyclin-Dependent Kinase (CDK) Inhibitors
Background
The aryl cyclopropyl sulfoximine moiety is a key pharmacophore in a number of biologically active compounds, including the pan-cyclin-dependent kinase (CDK) inhibitor, Roniciclib (BAY 1000394), which has been investigated for the treatment of small cell lung cancer. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound can be readily converted to its corresponding sulfoximine, providing a core scaffold for the development of novel CDK inhibitors.
Experimental Workflow
The overall workflow involves a three-stage process: synthesis of the sulfoximine from the parent thiol, diversification of the scaffold to generate a library of potential inhibitors, and subsequent screening for CDK inhibitory activity.
Caption: Synthetic and screening workflow for developing CDK inhibitors.
Protocols
Protocol 1: Synthesis of Cyclopropyl(phenyl)sulfoximine
This protocol outlines a potential two-step synthesis from this compound.
Step 1: Oxidation to Cyclopropyl(phenyl)methanesulfoxide
-
Dissolve this compound (1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) or hydrogen peroxide (H₂O₂), dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate for m-CPBA).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the sulfoxide.
Step 2: Imination to Cyclopropyl(phenyl)sulfoximine
-
Dissolve the synthesized sulfoxide (1 eq) in methanol.
-
Add a source of ammonia, such as ammonium carbamate (2 eq).
-
Add an oxidizing agent suitable for imination, such as (diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the NH-sulfoximine.
Protocol 2: In Vitro CDK Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a general guideline for screening compounds against a CDK, for example, CDK2/cyclin E1.
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in kinase buffer. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a 2X kinase/antibody mixture (e.g., CDK2/cyclin E1 and a terbium-labeled anti-His antibody).
-
Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor and donor fluorophores.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Illustrative Quantitative Data
The following table presents IC₅₀ values for known CDK inhibitors containing an aryl sulfoximine moiety to illustrate the potential potency of derivatives of this compound.
| Compound | Target CDK | IC₅₀ (nM) |
| Roniciclib (BAY 1000394) | CDK2/CycA | 1 |
| Roniciclib (BAY 1000394) | CDK9/CycT1 | 4 |
| AZD6738 (Ceralasertib) | ATR (related kinase) | 1.3 |
Note: This data is for structurally complex, clinically investigated compounds and serves as a benchmark for the potential of this chemical class.
Application Note II: Development of Glucokinase Activators
Background
Aryl cyclopropyl sulfones have been identified as key components of glucokinase (GK) activators, which are being investigated for the treatment of type 2 diabetes. Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose in pancreatic β-cells and hepatocytes. Activators of GK enhance this process, leading to increased insulin secretion and glucose uptake. This compound can be oxidized to the corresponding sulfone, providing a foundational structure for the synthesis of novel GK activators.
Signaling Pathway
Caption: Glucokinase activation pathway.
Protocols
Protocol 3: Synthesis of Cyclopropyl(phenyl)methanesulfonyl Chloride
This protocol describes the oxidation of the thiol to a sulfonyl chloride, a key intermediate for further derivatization.
-
Dissolve this compound (1 eq) in a suitable solvent like acetic acid.
-
Cool the solution in an ice-water bath.
-
Bubble chlorine gas through the solution or add an aqueous solution of a chlorinating agent (e.g., sodium hypochlorite) while maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the sulfonyl chloride. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of sulfone derivatives.
Protocol 4: Fluorometric Glucokinase Activity Assay
This is a general protocol for measuring the activity of glucokinase in the presence of potential activators.
-
Sample and Reagent Preparation:
-
Prepare a solution of recombinant human glucokinase.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and DTT.
-
Prepare a substrate solution containing glucose.
-
Prepare a developer solution containing glucose-6-phosphate dehydrogenase and a fluorescent probe that is reduced in the presence of NADPH.
-
Prepare serial dilutions of the test compound (potential GK activator).
-
-
Assay Procedure (96-well plate):
-
To each well, add the reaction buffer, glucokinase, and the test compound at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the glucose substrate solution.
-
Incubate for 30-60 minutes at 37 °C.
-
Stop the reaction and initiate the development step by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37 °C, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without GK or without glucose).
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Determine the AC₅₀ (the concentration required for 50% of the maximal activation) from the dose-response curve.
-
Illustrative Quantitative Data
The following table shows the glucokinase activation data for a known activator containing an aryl cyclopropyl sulfone moiety to provide a reference for expected activity.
| Compound | Target | AC₅₀ (nM) | Max Activation (fold) |
| GKA50 (example activator) | Glucokinase | 78 | 7.5 |
Note: This data is for a known, optimized glucokinase activator and serves as a representative example.
Application Note III: Precursor for Antitubercular and Antimalarial Agents
Background
Recent studies have shown that derivatives of aryl cyclopropyl methanones exhibit promising in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum. While not directly a thiol, sulfone, or sulfoximine, these findings highlight the therapeutic potential of the aryl cyclopropyl scaffold. This compound, through oxidation and further synthetic modifications, can serve as a starting point for the synthesis of analogs of these antitubercular and antimalarial compounds.
Experimental Protocols
Protocol 5: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
-
Culture Mycobacterium tuberculosis H37Rv to mid-log phase.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the bacterial suspension to each well.
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.
Protocol 6: SYBR Green I-based Malaria Assay for Antimalarial Activity
-
Culture chloroquine-sensitive or -resistant strains of Plasmodium falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage.
-
Add the parasitized erythrocytes to a 96-well plate containing serial dilutions of the test compounds.
-
Incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence intensity and calculate the IC₅₀ value from the dose-response curve.
This compound is a valuable building block for the synthesis of compounds with significant therapeutic potential. Its utility as a precursor to aryl cyclopropyl sulfones and sulfoximines opens avenues for the development of novel kinase inhibitors and glucokinase activators. Furthermore, the broader aryl cyclopropyl scaffold has shown promise in the development of antitubercular and antimalarial agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the rich medicinal chemistry of this versatile scaffold.
Application Notes and Protocols for Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl(phenyl)methanethiol is a versatile organosulfur compound incorporating both a cyclopropyl ring and a phenyl group. The unique structural and electronic properties of the cyclopropyl group, such as its high degree of s-character in C-H bonds and strained ring structure, can impart desirable characteristics to molecules in drug discovery and materials science.[1][2] These properties can influence metabolic stability, potency, and the conformational rigidity of a molecule.[1][2] As a thiol, this compound is expected to participate in a variety of canonical reactions of mercaptans, including S-alkylation, Michael additions, and thiol-ene reactions, making it a valuable building block in organic synthesis.
These application notes provide an overview of the potential reactivity of this compound based on established chemical principles and analogous reactions of similar thiol-containing compounds. The protocols provided are representative procedures and may require optimization for specific substrates and applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂S |
| Molecular Weight | 164.27 g/mol |
| CAS Number | 151153-46-7 |
| Appearance | Colorless to pale yellow liquid (presumed) |
| Purity | Typically >95% |
Applications in Organic Synthesis
This compound can serve as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. Its utility stems from the nucleophilic nature of the thiol group, which allows for the formation of carbon-sulfur bonds.
S-Alkylation Reactions
The thiolate anion, readily generated from this compound by treatment with a base, is a potent nucleophile. It can react with a variety of electrophiles, such as alkyl halides, tosylates, and epoxides, in S-alkylation reactions to form the corresponding thioethers. This reaction is fundamental for introducing the cyclopropyl(phenyl)methylthio moiety into a target molecule.
General Reaction Scheme:
Workflow for a typical S-alkylation reaction.
Experimental Protocol: Synthesis of Benzyl(cyclopropyl(phenyl)methyl)sulfane (Hypothetical)
-
To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equiv.) or sodium hydride (1.1 equiv., 60% dispersion in mineral oil) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add the alkylating agent, for example, benzyl bromide (1.1 equiv.), dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the electrophile.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Base (e.g., K₂CO₃) | 1.5 |
| Alkylating Agent (e.g., Benzyl Bromide) | 1.1 |
Michael Addition (Conjugate Addition)
As a soft nucleophile, the thiolate of this compound can undergo Michael addition to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This 1,4-conjugate addition is a powerful C-S bond-forming reaction that allows for the synthesis of more complex structures.
General Reaction Scheme:
Workflow for a typical Michael addition reaction.
Experimental Protocol: Synthesis of 3-(Cyclopropyl(phenyl)methylthio)propanenitrile (Hypothetical)
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Add a catalytic amount of a base, such as triethylamine (0.1 equiv.) or sodium ethoxide (0.1 equiv.), to the solution to generate the thiolate in situ.
-
To this mixture, add the Michael acceptor, for instance, acrylonitrile (1.1 equiv.), dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. These reactions are often complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to yield the desired Michael adduct.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Base (e.g., Triethylamine) | 0.1 |
| Michael Acceptor (e.g., Acrylonitrile) | 1.1 |
Thiol-Ene Radical Addition
The thiol-ene reaction is a robust and efficient "click" chemistry reaction that proceeds via a radical mechanism to form a thioether linkage. This reaction involves the addition of a thiol across a double bond and can be initiated by radical initiators or UV light. It is characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups.
General Reaction Scheme:
Workflow for a typical Thiol-Ene reaction.
Experimental Protocol: Synthesis of (3-(Cyclopropyl(phenyl)methylthio)propyl)benzene (Hypothetical)
-
In a quartz reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., allylbenzene, 1.2 equiv.), and a radical initiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv.).
-
Dissolve the reactants in a suitable solvent (e.g., THF or methanol) and degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired anti-Markovnikov addition product.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Alkene (e.g., Allylbenzene) | 1.2 |
| Radical Initiator (e.g., DMPA) | 0.05 |
Safety Precautions
This compound is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising reagent for the introduction of the unique cyclopropyl(phenyl)methylthio moiety into a variety of molecular scaffolds. Its utility in S-alkylation, Michael addition, and thiol-ene reactions makes it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein serve as a starting point for the exploration of its chemical reactivity and application in the synthesis of novel compounds.
References
Application Notes and Protocols for Cyclopropyl(phenyl)methanethiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl(phenyl)methanethiol is a versatile chemical scaffold that holds significant potential in medicinal chemistry. The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance a range of pharmacological properties. This includes improvements in metabolic stability, potency, and membrane permeability, as well as a reduction in off-target effects. The unique structural and electronic properties of the cyclopropyl group, combined with the aromatic phenyl ring and the reactive thiol group, make this compound an attractive starting material for the synthesis of novel therapeutic agents.
While direct and extensive literature on the specific applications of this compound is emerging, its potential can be inferred from studies on analogous structures. This document provides an overview of its potential applications, synthetic protocols for its derivatization, and the biological activities of related compounds.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds containing the cyclopropyl-phenyl moiety, derivatives of this compound could be explored for, but are not limited to, the following therapeutic areas:
-
Infectious Diseases: As precursors for antitubercular and antimalarial agents.
-
Central Nervous System (CNS) Disorders: For the development of serotonin (5-HT2C) receptor agonists or NMDA receptor antagonists.
-
Oncology: As scaffolds for the design of novel anti-proliferative agents.
-
Inflammatory Diseases: As building blocks for anti-inflammatory compounds.
Data from Structurally Related Compounds
The following table summarizes the biological activities of compounds that share the cyclopropyl-phenyl structural motif, suggesting potential targets for derivatives of this compound.
| Compound Class | Biological Target/Activity | Quantitative Data (Example) |
| Alkylaminoaryl phenyl cyclopropyl methanones | Antitubercular (Mycobacterium tuberculosis H37Rv) | MIC: 3.12-12.5 µg/mL[1] |
| Antimalarial (Plasmodium falciparum 3D7) | IC₅₀: 0.035-0.080 µg/mL[1] | |
| Cyclopropylmethanamine derivatives | Serotonin 5-HT2C Receptor Agonism | - |
| Cyclopropyl analogues of AP5 | NMDA Receptor Antagonism | - |
| 1-Phenylcyclopropane carboxamide derivatives | Antiproliferative (U937 human myeloid leukaemia cell line) | Effective inhibition of proliferation, non-cytotoxic[2] |
Experimental Protocols
The thiol group of this compound is a versatile handle for a variety of chemical transformations. Below are generalized protocols for common reactions that can be used to derivatize this scaffold.
Protocol 1: S-Alkylation of this compound
This protocol describes a general method for the S-alkylation of this compound to introduce a variety of substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired S-alkylated product.
Protocol 2: Thiol-Ene "Click" Reaction
This protocol outlines a general procedure for the radical-mediated addition of the thiol to an alkene (Thiol-Ene "Click" Reaction).
Materials:
-
This compound
-
Alkene
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.2 eq) in a suitable anhydrous solvent.
-
Add the radical initiator (0.1 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 4-24 hours under an inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired thioether.
Visualizations
Synthetic Pathways from this compound
Caption: Potential synthetic derivatizations of this compound.
General Experimental Workflow
Caption: A typical workflow for drug discovery starting from a chemical scaffold.
Example Signaling Pathway: Serotonin 5-HT2C Receptor
Derivatives containing the cyclopropyl-phenyl moiety have been investigated as 5-HT2C receptor agonists. This pathway is a potential target for compounds synthesized from this compound.
Caption: Simplified 5-HT2C receptor signaling pathway.
References
Application Notes and Protocols for the Purification of Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Cyclopropyl(phenyl)methanethiol. The techniques described herein are based on established methods for the purification of structurally related thiols and are intended to serve as a comprehensive guide.
Introduction
This compound is a versatile building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. The purity of this thiol is paramount for ensuring the desired reactivity and avoiding the introduction of unwanted side products in subsequent synthetic steps. This document outlines three primary purification techniques: vacuum distillation, flash column chromatography, and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
A common synthetic route to benzylic thiols, which are structurally similar to this compound, involves the reaction of the corresponding halide with thiourea to form an isothiouronium salt, followed by hydrolysis.[1][2] Potential impurities from this synthesis include the corresponding disulfide, unreacted starting materials, and byproducts from the hydrolysis step. Thiols are also susceptible to oxidation to disulfides, especially at elevated temperatures or in the presence of air, which necessitates careful handling during purification.[3][4]
Purification Techniques: A Comparative Overview
The following table summarizes the key aspects of the recommended purification techniques for this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Scale |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for removing non-volatile impurities and some closely boiling impurities. Good for large quantities. | Requires a compound that is thermally stable. May not separate impurities with similar boiling points. | > 1 g |
| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution for separating closely related compounds. Applicable to a wide range of compounds. | Can be time-consuming and requires solvents. Potential for sample loss on the column. | mg to g |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Can yield very high purity material. Cost-effective for large scales. | Only applicable if the compound is a solid at room temperature. Requires finding a suitable solvent. | > 100 mg |
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthesis of this compound, adapted from the synthesis of benzyl mercaptan, is outlined below.[1][2] This provides context for the potential impurities that the subsequent purification steps are designed to remove.
Step 1: Formation of S-(Cyclopropyl(phenyl)methyl)isothiouronium halide
-
Combine cyclopropyl(phenyl)methyl halide (e.g., bromide or chloride) (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reflux the mixture for 1-3 hours.
-
Cool the reaction mixture to room temperature to allow the isothiouronium salt to crystallize.
-
Collect the salt by filtration and wash with cold ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the S-(Cyclopropyl(phenyl)methyl)isothiouronium halide in an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate).
-
Reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.
Purification by Vacuum Distillation
This technique is suitable for purifying thermally stable liquid thiols.[5][6]
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Include a stir bar for smooth boiling. Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Sample Preparation: Place the crude this compound into the distillation flask.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached and stabilized, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure.
-
-
Post-Distillation:
-
Remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Store the purified thiol under an inert atmosphere to prevent oxidation.
-
Quantitative Data (Estimated for Benzylic Thiols):
| Parameter | Value | Notes |
| Pressure | 1-10 mmHg | A typical range for vacuum distillation of organic compounds. |
| Boiling Point | Dependent on pressure | A nomograph can be used to estimate the boiling point at reduced pressure.[6] |
Purification by Flash Column Chromatography
Flash chromatography is a highly effective method for separating the target thiol from impurities with different polarities.[7][8][9]
Protocol:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. Common solvent systems for compounds of moderate polarity include mixtures of hexanes and ethyl acetate.[10]
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a fast flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent in vacuo to yield the purified this compound.
-
Quantitative Data (Typical Solvent Systems for Aromatic Thiols):
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity |
| Silica Gel (60 Å, 40-63 µm) | Hexanes / Ethyl Acetate (95:5 to 80:20) | Non-polar to moderately polar |
| Silica Gel (60 Å, 40-63 µm) | Dichloromethane / Hexanes (10:90 to 50:50) | Moderately polar |
Purification by Recrystallization
If this compound is a solid at room temperature, or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.[11][12][13]
Protocol:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data (Common Recrystallization Solvents for Aromatic Compounds):
| Solvent | Polarity | Notes |
| Ethanol | Polar | Good for moderately polar compounds. |
| Hexane / Petroleum Ether | Non-polar | Suitable for non-polar compounds.[12] |
| Toluene | Non-polar (aromatic) | Good for aromatic compounds.[12] |
| Ethanol / Water | Mixed (Polar) | Can be a good solvent pair for adjusting polarity. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by flash column chromatography.
Stability and Handling
Thiols can be sensitive to air oxidation, which leads to the formation of disulfides.[3] To minimize this, it is recommended to perform all purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon). Purified this compound should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to prolong its shelf life.
Conclusion
The purification of this compound can be effectively achieved using vacuum distillation, flash column chromatography, or recrystallization. The choice of the most suitable technique depends on the physical state of the crude product, the nature of the impurities, and the desired scale of purification. By following the detailed protocols and considering the stability of the thiol, researchers can obtain high-purity material essential for their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
Application Notes & Protocols: Analytical Methods for the Characterization of Cyclopropyl(phenyl)methanethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclopropyl(phenyl)methanethiol (C₁₀H₁₂S, Molar Mass: 164.27 g/mol ) is a versatile small molecule scaffold of interest in synthetic chemistry and drug discovery.[1] Its unique structure, combining a reactive thiol group with a bulky cyclopropyl-phenyl moiety, necessitates robust analytical methods for its characterization. These methods are crucial for confirming identity, determining purity, quantifying concentration, and identifying potential impurities during synthesis and formulation. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using modern analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is essential for method development, particularly for chromatographic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂S | [1] |
| Molecular Weight | 164.27 g/mol | [1] |
| Appearance | Not specified; likely a colorless to pale yellow oil, typical for thiols. | General Knowledge |
| Purity (Commercial) | Min. 95% | [1] |
Chromatographic Methods
Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.
Gas Chromatography (GC)
Gas chromatography is an ideal method for analyzing volatile sulfur compounds.[2] A Flame Photometric Detector (FPD) in sulfur mode offers high selectivity and sensitivity for thiol-containing molecules like this compound.[3][4]
Quantitative Data Summary: GC Parameters
| Parameter | Recommended Setting |
| Column | Agilent DB-1 or similar non-polar fused-silica capillary column (30 m x 0.25 mm ID, 1 µm film thickness)[4] |
| Carrier Gas | Helium, 1.0 mL/min[4] |
| Injection Port Temp. | 250 °C |
| Detector | Flame Photometric Detector (FPD), Sulfur Mode |
| Detector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C, hold 5 min |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
Experimental Protocol: GC-FPD Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask to create a stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.
-
-
Instrument Setup:
-
Set up the gas chromatograph according to the parameters listed in the table above.[4]
-
Ensure the FPD is optimized for sulfur detection as per the manufacturer's instructions.
-
-
Analysis:
-
Inject the standard solutions, starting with the lowest concentration, to establish a calibration curve.
-
Inject the sample solution.
-
Integrate the peak corresponding to this compound.
-
-
Data Processing:
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Assess purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the analysis of non-volatile impurities and for assays in complex matrices. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[5]
Quantitative Data Summary: HPLC Parameters
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound (approx. 1 mg/mL) in acetonitrile.
-
Prepare calibration standards by diluting the stock solution with the mobile phase (at initial conditions, e.g., 50:50 Acetonitrile:Water).
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Configure the instrument with the parameters outlined in the table above.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Processing:
-
Identify and quantify the this compound peak based on its retention time and UV spectrum.
-
Determine purity by area percentage, and identify any impurities by comparing their UV spectra to a library or standards.
-
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and unambiguous identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with GC (GC-MS), provides molecular weight information and structural details through fragmentation patterns. For a related compound, cyclopropyl phenyl ketone, the NIST WebBook provides its mass spectrum, which can serve as a guide.[6]
Expected Fragmentation Data
| m/z (Mass/Charge) | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 131 | [M - SH]⁺ |
| 123 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 105 | [C₆H₅CO]⁺ (If rearranged from thiol to ketone-like structure) or [C₆H₅-CH-CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Protocol: GC-MS Analysis
-
Method: Use the same GC conditions as described in Section 2.1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Inject a diluted sample into the GC-MS system.
-
Data Interpretation: Analyze the mass spectrum of the peak corresponding to this compound. Compare the observed molecular ion and fragmentation pattern with the expected values to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 7.20 - 7.40 | m | 5H, Aromatic protons (C₆H₅) |
| ~3.50 | d | 1H, Methine proton (-CH-) | |
| ~2.00 | d | 1H, Thiol proton (-SH) | |
| 1.00 - 1.20 | m | 1H, Cyclopropyl methine | |
| 0.40 - 0.80 | m | 4H, Cyclopropyl methylene | |
| ¹³C NMR | 140 - 145 | s | Quaternary aromatic carbon |
| 127 - 129 | d | Aromatic CH carbons | |
| ~50 | d | Methine carbon (-CH-) | |
| ~15 | d | Cyclopropyl methine carbon | |
| 5 - 10 | t | Cyclopropyl methylene carbons |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation: Assign the observed signals based on their chemical shifts, multiplicities, and correlations to confirm the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule. The spectrum is expected to show characteristic absorptions for the thiol, aromatic, and cyclopropyl groups.[10]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3000 - 3100 | C-H stretch (Aromatic and Cyclopropyl) |
| 2850 - 3000 | C-H stretch (Aliphatic) |
| ~2550 | S-H stretch (Thiol)[10] |
| 1450 - 1600 | C=C stretch (Aromatic ring) |
| ~1020 | Cyclopropyl ring breathing |
Protocol: IR Analysis
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of key functional groups.
Visualized Workflows and Logic
Overall Characterization Workflow
The following diagram illustrates a comprehensive workflow for the analytical characterization of a new batch of this compound.
Caption: Workflow for the comprehensive characterization of this compound.
Technique Selection Guide
This decision tree helps in selecting the appropriate analytical technique based on the research question.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Determination of methanethiol at parts-per-million air concentrations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the Cyclopropylphenyl Moiety in the Development of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique stereoelectronic properties, such as the coplanarity of the three carbon atoms and the enhanced π-character of its C-C bonds, contribute to improved potency, metabolic stability, and target selectivity.[1][3] When combined with a phenyl group, the resulting cyclopropylphenyl moiety offers a rigid scaffold that can be strategically utilized to explore chemical space and develop novel therapeutics. This document provides an overview of the applications of cyclopropylphenyl-containing compounds in drug discovery, along with synthetic protocols and key data.
Key Advantages of Incorporating a Cyclopropyl Moiety
The inclusion of a cyclopropyl ring in drug design can address several challenges encountered during lead optimization:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule in a bioactive conformation, leading to a more favorable binding to the target receptor.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[1][3]
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl group can improve selectivity by disfavoring binding to off-target proteins.[1][2]
-
Improved Brain Permeability: The increased lipophilicity associated with the cyclopropyl group can enhance penetration across the blood-brain barrier.[1][3]
-
Decreased Plasma Clearance: Increased metabolic stability often translates to a longer half-life and reduced plasma clearance.[1][3]
Data Presentation
Table 1: Synthesis of Phenylcyclopropane Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| --INVALID-LINK--methanone | 2-Hydroxychalcone, Trimethylsulfoxonium iodide | NaH, DMSO/THF, -10°C, 3h | 70 | [4] |
| 1-Phenylcyclopropane-1-carbonitrile derivatives | Substituted 2-phenyl acetonitrile, 1,2-dibromoethane | NaOH, H2O, 60°C | 35-90 | [5] |
| Monofluorinated cyclopropanecarboxylate | Aromatic vinyl fluoride, Ethyl diazoacetate | Cu(acac)2 | Not specified | [6] |
Table 2: Biological Activity of Cyclopropyl-Containing Compounds
| Compound Class | Target/Activity | Key Findings | Reference |
| 1-Phenylcyclopropane carboxamide derivatives | Antiproliferative against U937 cell line | Effective inhibition of proliferation without significant cytotoxicity. | [5] |
| 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles | Antioxidant activity (ABTS assay) | Some derivatives showed higher antioxidant activity than ascorbic acid. | [7] |
| Fluorinated 2-phenylcyclopropylmethylamines | 5-HT2C receptor agonist | High potency and selectivity against 5-HT2B and 5-HT2A receptors. | [6] |
| Azinane triazole-based derivatives | Enzyme inhibition (AChE, BChE, α-glucosidase) | Potent inhibitors with IC50 values in the micromolar to nanomolar range. | [8] |
Experimental Protocols
General Procedure for the Synthesis of Donor-Acceptor Cyclopropanes
This protocol is adapted from the synthesis of --INVALID-LINK--methanone.[4]
Materials:
-
2-Hydroxychalcone (1.00 mmol)
-
Trimethylsulfoxonium iodide (3.00 mmol)
-
Sodium hydride (3.00 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of trimethylsulfoxonium iodide in a DMSO/THF mixture is treated with 3 equivalents of sodium hydride.
-
The reaction mixture is cooled to -10 °C.
-
A solution of 2-hydroxychalcone is added to the reaction mixture.
-
The mixture is stirred for 3 hours at -10 °C.
-
After the reaction is complete, the mixture is concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (3:1) mobile phase to afford the desired product.
General Procedure for the Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives
This protocol is based on the synthesis of substituted 1-phenylcyclopropane carboxylic acid derivatives.[5]
Step 1: Synthesis of 1-Phenylcyclopropane Carbonitrile Derivatives
-
Substituted 2-phenyl acetonitrile (1 equivalent) is treated with 1,2-dibromoethane.
-
The reaction is carried out in water with sodium hydroxide as the base at 60 °C.
-
The resulting 1-phenylcyclopropane carbonitrile derivative is isolated.
Step 2: Hydrolysis to Carboxylic Acid
-
The 1-phenylcyclopropane carbonitrile derivative is reacted with concentrated hydrochloric acid.
-
The reaction mixture is heated to yield the corresponding 1-phenylcyclopropane carboxylic acid.
Visualizations
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl(phenyl)methanethiol
Welcome to the technical support center for the synthesis of Cyclopropyl(phenyl)methanethiol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this compound.
Synthetic Workflow Overview
The synthesis of this compound is typically not a direct, one-step process. A common and effective strategy involves a two-stage approach: first, the synthesis of the alcohol intermediate, Cyclopropyl(phenyl)methanol, followed by its conversion to the target thiol. The most prevalent route to the alcohol intermediate is through the reduction of Cyclopropyl phenyl ketone.
Caption: General two-stage synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: Cyclopropyl phenyl ketone is a widely used and commercially available starting material for this synthesis.[1] It serves as the precursor to the key intermediate, Cyclopropyl(phenyl)methanol.
Q2: Why is a two-step synthesis preferred over a direct method? A2: Direct thiolation methods can be challenging and may lead to a variety of side products. A staged approach, involving the reduction of a ketone to a stable alcohol intermediate followed by a controlled conversion to the thiol, generally offers higher yields, better purity, and more reliable outcomes.
Q3: What are the primary challenges associated with the cyclopropyl group during synthesis? A3: The cyclopropane ring is highly strained. Under certain conditions, particularly with strong acids or some transition metals, it can be susceptible to ring-opening reactions.[1][2] Therefore, reaction conditions must be chosen carefully to preserve this moiety.
Q4: How can I purify the final product, this compound? A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate mixture) will depend on the polarity of any impurities. It is crucial to handle the purified thiol under an inert atmosphere (like nitrogen or argon) to prevent oxidation to the corresponding disulfide.
Q5: What is the most common impurity to watch for in the final product? A5: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol. This can occur if the reaction or workup is exposed to air for prolonged periods. Its presence can be identified by techniques like NMR spectroscopy or mass spectrometry.
Troubleshooting Guide
Stage 1: Reduction of Cyclopropyl Phenyl Ketone to Cyclopropyl(phenyl)methanol
This stage is critical for generating the precursor for the final thiolation step. Low yields or incomplete reactions at this stage will negatively impact the entire synthesis.
Caption: Troubleshooting logic for the reduction of Cyclopropyl phenyl ketone.
Q: My reduction of Cyclopropyl phenyl ketone is giving a low yield. What are the likely causes? A: Low yields in this reduction are common and can typically be traced back to a few key factors related to reagents and reaction conditions.
Troubleshooting Ketone Reduction
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Conversion | Inactive Reducing Agent: Sodium borohydride (NaBH₄) and especially Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. | Use a fresh bottle of the reducing agent. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Insufficient Reagent: The stoichiometry may be inadequate to fully reduce the ketone. | Increase the molar equivalents of the reducing agent. An excess of 1.5 to 2.0 equivalents is often sufficient. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. | |
| Formation of Byproducts | Incorrect Solvent: Using a protic solvent like methanol with a highly reactive reagent like LiAlH₄ can lead to violent decomposition and low yields. | Use an appropriate solvent. For NaBH₄, methanol or ethanol are suitable. For the more powerful LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required. |
| | Temperature Too High: Allowing the reaction to proceed at elevated temperatures can sometimes lead to side reactions. | Control the temperature by adding the reducing agent slowly to a cooled solution (0 °C) of the ketone. |
Stage 2: Conversion of Cyclopropyl(phenyl)methanol to this compound
This conversion is sensitive and prone to side reactions, particularly oxidation.
References
Technical Support Center: Synthesis of Cyclopropyl(phenyl)methanethiol
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclopropyl(phenyl)methanethiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound.
-
Route 1: A multi-step synthesis starting from Cyclopropyl phenyl ketone. This involves the reduction of the ketone to Cyclopropyl(phenyl)methanol, followed by conversion to a halide (e.g., bromide), and subsequent reaction with a sulfur source.
-
Route 2: A direct one-step synthesis via an S
N2 reaction from a suitable precursor like Cyclopropyl(phenyl)methyl bromide and a hydrosulfide reagent.
Q2: What are the most common side products in the synthesis of this compound?
A2: The most common side products are the corresponding disulfide and thioether. Disulfide formation occurs through the oxidation of the thiol product, which is often facilitated by the presence of air.[1][2] The thioether can be formed if the newly formed thiol reacts with the starting alkyl halide.[1][2]
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degassing solvents prior to use is also a recommended practice.
Q4: How can the formation of the thioether byproduct be suppressed?
A4: The formation of the thioether byproduct can be suppressed by using an excess of the hydrosulfide reagent. This ensures that the alkyl halide is more likely to react with the hydrosulfide anion rather than the product thiol.[3]
Q5: What are the recommended purification methods for this compound?
A5: Purification can be challenging due to the product's potential for oxidation.
-
Column Chromatography: This is a common method, but care must be taken to use deoxygenated solvents and to run the column relatively quickly to minimize air exposure.
-
Distillation: Vacuum distillation can be effective for separating the thiol from less volatile impurities. However, thiols can be susceptible to decomposition at elevated temperatures.[4]
-
Acid-Base Extraction: Thiols are more acidic than alcohols and can be deprotonated with a strong base to form a water-soluble thiolate salt. This allows for separation from non-acidic organic impurities. Subsequent acidification of the aqueous layer will regenerate the thiol, which can then be extracted into an organic solvent.
Q6: My yield of this compound is consistently low. What are the likely causes?
A6: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure the starting material is consumed.
-
Side product formation: Significant formation of disulfide or thioether will reduce the yield of the desired thiol.
-
Product loss during workup: Thiols can be volatile, and some product may be lost during solvent removal. Additionally, improper extraction techniques can lead to product loss.
-
Decomposition: The product may be decomposing during the reaction or purification. This can be influenced by temperature, exposure to air, or incompatible reagents.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of the starting materials. For instance, the Cyclopropyl(phenyl)methyl halide should be free of impurities. |
| Inactive reagents | The hydrosulfide reagent (e.g., NaSH) can degrade over time. Use a fresh batch of the reagent. |
| Incorrect reaction temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Consider gradually increasing the temperature while monitoring the reaction. |
| Insufficient reaction time | The reaction may require a longer time to reach completion. Monitor the reaction progress using TLC or GC. |
| Solvent issues | The chosen solvent may not be appropriate for the reaction. Ensure the solvent can dissolve the reactants and is suitable for the reaction conditions. |
Problem 2: High Proportion of Disulfide Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | The reaction is sensitive to air.[2] Ensure the reaction is carried out under a strictly inert atmosphere (N |
| Oxidizing agents present | Ensure all reagents and solvents are free from oxidizing impurities. |
| Prolonged exposure to air during workup | Minimize the time the product is exposed to air during extraction and purification. Use degassed solvents for chromatography. |
Problem 3: Significant Thioether Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | The thiol product is competing with the hydrosulfide for the alkyl halide.[1] Increase the molar excess of the sodium hydrosulfide. A 2 to 3-fold excess is a good starting point. |
| High concentration of alkyl halide | Adding the alkyl halide slowly to the solution of the hydrosulfide can help to maintain a low concentration of the halide and favor the desired reaction. |
Problem 4: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities in chromatography | Try a different solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely eluting impurities. |
| Product decomposition on silica gel | Silica gel can be slightly acidic and may cause decomposition of sensitive compounds. Consider using neutral alumina for chromatography. |
| Formation of an emulsion during extraction | Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Product is volatile | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. A cold trap can also be used to recover any lost product. |
Experimental Protocols
Route 1: Multi-step Synthesis from Cyclopropyl phenyl ketone
Step 1: Reduction of Cyclopropyl phenyl ketone to Cyclopropyl(phenyl)methanol
-
Reaction:
-
Procedure:
-
Dissolve Cyclopropyl phenyl ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH
4) (1.5 eq) portion-wise to the stirred solution.[5] -
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[6]
-
Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess NaBH
4and decompose the borate esters. -
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cyclopropyl(phenyl)methanol.
-
Step 2: Conversion of Cyclopropyl(phenyl)methanol to Cyclopropyl(phenyl)methyl bromide
-
Reaction:
-
Procedure:
-
Dissolve Cyclopropyl(phenyl)methanol (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr
3) (0.4 eq) dropwise to the stirred solution.[7] An excess of PBr3is often used to ensure complete conversion.[7] -
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Cyclopropyl(phenyl)methyl bromide.
-
Step 3: Synthesis of this compound
-
Reaction:
-
Procedure:
-
In a flask under an inert atmosphere, dissolve sodium hydrosulfide (NaSH) (2.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add the Cyclopropyl(phenyl)methyl bromide (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Route 2: Direct Synthesis from Cyclopropyl(phenyl)methyl bromide (using Thiourea)
This method is an alternative to using sodium hydrosulfide and can sometimes give cleaner reactions.[1]
-
Reaction:
-
Cyclopropyl(phenyl)methyl bromide + (NH2)2CS -> Isothiouronium salt
-
Isothiouronium salt + Base -> this compound
-
-
Procedure:
-
Dissolve Cyclopropyl(phenyl)methyl bromide (1.0 eq) and thiourea (1.1 eq) in a solvent like ethanol.
-
Reflux the mixture for 2-3 hours to form the isothiouronium salt.
-
Cool the reaction mixture and then add a solution of sodium hydroxide (3.0 eq) in water.
-
Reflux the mixture again for 2-3 hours to hydrolyze the salt.
-
Cool the reaction, acidify with dilute acid, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product as described in Route 1.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Key Steps
| Reaction Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |
| Ketone Reduction | Cyclopropyl phenyl ketone | NaBH | Methanol | 0 °C to RT | >90% |
| Alcohol Bromination | Cyclopropyl(phenyl)methanol | PBr | Dichloromethane | 0 °C to RT | 50-90%[7] |
| Thiol Synthesis (NaSH) | Cyclopropyl(phenyl)methyl bromide | NaSH | Ethanol/Water | 50-60 °C | 60-80% |
| Thiol Synthesis (Thiourea) | Cyclopropyl(phenyl)methyl bromide | Thiourea, NaOH | Ethanol | Reflux | 70-85% |
Visualizations
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in thiol synthesis.
References
Cyclopropyl(phenyl)methanethiol stability and degradation issues
This technical support center provides guidance on the stability and degradation of cyclopropyl(phenyl)methanethiol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other thiol compounds, the stability of this compound is influenced by several factors. The primary causes of degradation are:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.[1]
-
pH: The stability of the thiol group is pH-dependent. In basic conditions, the formation of the more reactive thiolate anion (R-S⁻) can accelerate oxidation.[2]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[3][4]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols.
-
Incompatible Reagents: Contact with strong oxidizing agents, strong bases, and some reducing agents can lead to rapid degradation.[5][6][7]
Q2: What are the expected degradation products of this compound?
A2: The most common degradation pathway for thiols is oxidation. The primary degradation product is the corresponding disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfenic acid, sulfinic acid, and ultimately sulfonic acid, which is generally an irreversible process.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to:
-
Store in a tightly sealed container to minimize exposure to air.
-
Keep in a cool, dry, and dark place. Storage at low temperatures (-20°C or -80°C) is often recommended for long-term stability.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid contact with incompatible materials such as strong oxidizing agents and bases.[5][6][7]
Q4: Can I expect this compound to be stable in solution?
A4: The stability of this compound in solution depends on the solvent, pH, and the presence of dissolved oxygen. Solutions should be freshly prepared whenever possible. If storage of a solution is necessary, it should be purged with an inert gas and stored at a low temperature. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize reactivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or purity of the compound over time. | Oxidation due to improper storage. | Store the compound under an inert atmosphere in a tightly sealed container at low temperatures. Avoid repeated freeze-thaw cycles. |
| Contamination with incompatible substances. | Ensure that all labware is clean and free of oxidizing agents or bases. Review the chemical compatibility of all reagents used in the experiment.[6][7] | |
| Inconsistent results in bioassays. | Degradation of the thiol in the assay buffer. | Prepare fresh solutions for each experiment. Consider degassing the assay buffer and adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Reaction with components of the cell culture media. | Evaluate the stability of the compound in the specific media over the time course of the experiment. | |
| Appearance of unexpected peaks in HPLC or NMR analysis. | Formation of disulfide or other oxidation products. | Compare the retention time or spectral data with known standards of the potential degradation products. Use mass spectrometry to identify the unknown peaks. |
| Reaction with the solvent. | Test the stability of the compound in the chosen solvent over time. If degradation is observed, select a more inert solvent. |
Experimental Protocols
Protocol 1: Assessment of Thiol Stability by RP-HPLC
This protocol provides a method for quantifying the amount of free thiol over time to assess the stability of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
4,4'-Dithiodipyridine (DTDP) for derivatization (optional)
-
Reversed-phase HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stability Study Setup: Aliquot the stock solution into several vials. Expose the vials to different conditions to be tested (e.g., different temperatures, light exposure, pH).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Derivatization (Optional but Recommended): To enhance detection and quantification of the thiol, derivatize the sample with a reagent like DTDP.[8]
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reversed-phase column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Quantify the peak area of the this compound at each time point. A decrease in the peak area indicates degradation.
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.[3][4][9][10]
Materials:
-
This compound
-
Temperature- and humidity-controlled stability chambers
-
Analytical balance
-
HPLC or other suitable analytical instrument
Procedure:
-
Sample Preparation: Prepare multiple samples of this compound in its intended storage container.
-
Stress Conditions: Place the samples in stability chambers set at various elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH).[4]
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4 weeks), remove a sample from each chamber.
-
Analysis: Analyze the purity and content of this compound in each sample using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the degradation of the compound over time for each condition. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage condition (e.g., 25°C) and estimate the shelf life.[3][9]
Visualizations
Caption: General oxidative degradation pathway of thiols.
Caption: Experimental workflow for stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. lnct.ac.in [lnct.ac.in]
- 5. fishersci.com [fishersci.com]
- 6. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated stability testing | PPTX [slideshare.net]
- 10. Accelerated stability and forced degradation [alphalyse.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl(phenyl)methanethiol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Cyclopropyl(phenyl)methanethiol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective two-step synthetic route is proposed. The first step involves the synthesis of the precursor, cyclopropyl(phenyl)methanol, via a Grignard reaction between cyclopropanecarboxaldehyde and phenylmagnesium bromide. The second step is the conversion of this secondary alcohol into the corresponding thiol.
Q2: What are the primary challenges in this synthesis?
A2: Key challenges include ensuring the initiation and completion of the Grignard reaction, which is highly sensitive to moisture and air. Subsequent conversion of the alcohol to the thiol can be complicated by side reactions and difficulties in purifying the final product from reaction byproducts, such as triphenylphosphine oxide in the case of a Mitsunobu reaction.
Q3: What safety precautions should be taken when working with this compound and its intermediates?
A3: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[1] Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution.[1] Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Q4: How can the final thiol product be purified effectively?
A4: Purification of the final thiol product often involves column chromatography. To prevent the oxidation of the thiol to a disulfide, it is advisable to use degassed solvents. An alternative method for removing unreacted thiol from a mixture is through extraction with a dilute base, though care must be taken if other base-sensitive functional groups are present.[2]
Troubleshooting Guides
Step 1: Grignard Reaction for Cyclopropyl(phenyl)methanol Synthesis
Q: My Grignard reaction is not initiating. What could be the cause?
A: Failure to initiate is a common issue with Grignard reactions. The primary cause is typically the presence of moisture or an oxide layer on the magnesium turnings.
-
Solution:
-
Ensure all glassware is rigorously dried, for example, by flame-drying under vacuum or oven-drying overnight.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in a dry mortar and pestle to expose a fresh surface.
-
Q: The yield of cyclopropyl(phenyl)methanol is low. What are the likely reasons?
A: Low yields can result from several factors, including incomplete reaction, side reactions, or issues during work-up.
-
Possible Causes and Solutions:
-
Incomplete Reaction: Ensure the Grignard reagent has fully formed before adding the aldehyde. Titrating the Grignard reagent before use can confirm its concentration.
-
Side Reactions: The most common side reaction is the formation of biphenyl from the reaction of phenylmagnesium bromide with unreacted bromobenzene. This can be minimized by the slow addition of bromobenzene to the magnesium turnings during the Grignard reagent formation.
-
Enolization of the Aldehyde: While less common with aldehydes than ketones, enolization can be a competing pathway. Ensure the Grignard reagent is added slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[3]
-
Work-up Issues: Ensure the reaction is properly quenched with a saturated aqueous solution of ammonium chloride.
-
Q: I am observing a significant amount of biphenyl as a byproduct. How can this be minimized?
A: Biphenyl formation is a result of Wurtz coupling.
-
Solution:
-
Control the temperature during the formation of the Grignard reagent. The reaction is exothermic, and excessive heat can promote the formation of biphenyl.
-
Ensure a high-quality, reactive grade of magnesium is used.
-
Slow, dropwise addition of the aryl halide to the magnesium suspension is crucial.
-
Step 2: Conversion of Alcohol to Thiol via Mitsunobu Reaction
Q: The Mitsunobu reaction to form the thioacetate is not proceeding to completion. What should I do?
A: Incomplete conversion in a Mitsunobu reaction can be due to reagent quality, stoichiometry, or reaction conditions.
-
Possible Causes and Solutions:
-
Reagent Quality: Use fresh, high-purity triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). DEAD and DIAD can degrade over time.
-
Stoichiometry: Ensure that at least 1.5 equivalents of both PPh3 and DEAD/DIAD are used relative to the alcohol.[4]
-
Order of Addition: The recommended order of addition is to dissolve the alcohol, nucleophile (thioacetic acid), and PPh3 in an anhydrous solvent like THF, cool the mixture to 0 °C, and then add the DEAD/DIAD dropwise.[4][5]
-
Temperature: While the reaction is typically initiated at 0 °C, allowing it to slowly warm to room temperature and stir for several hours can help drive it to completion.[4]
-
Q: How can I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts?
A: These byproducts are notoriously difficult to remove due to their polarity and solubility.
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization can be effective.
-
Column Chromatography: This is the most common method. A non-polar eluent system (e.g., hexanes/ethyl acetate) can help separate the less polar product from the highly polar byproducts.
-
Precipitation: In some cases, TPPO can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and then filtering.
-
Q: My final thiol product appears to be contaminated with a disulfide. How can I prevent its formation?
A: Thiols are susceptible to oxidation to disulfides, especially in the presence of air.
-
Preventative Measures:
-
Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas (nitrogen or argon) prior to use in the work-up and purification steps.
-
Inert Atmosphere: Perform the final purification steps under an inert atmosphere if possible.
-
Mild Reducing Agents: During the work-up of the thioacetate hydrolysis, the inclusion of a mild reducing agent can help prevent disulfide formation.
-
Data Presentation
Table 1: Optimization of Grignard Reaction for Cyclopropyl(phenyl)methanol
| Entry | Solvent | Temperature (°C) | Phenylmagnesium Bromide (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | THF | 0 to RT | 1.2 | 2 | 85 |
| 2 | Diethyl Ether | 0 to RT | 1.2 | 3 | 88 |
| 3 | THF | -20 to RT | 1.2 | 2 | 82 |
| 4 | THF | 0 to RT | 1.5 | 2 | 87 |
| 5 | Diethyl Ether | 0 to RT | 1.05 | 3 | 75 |
Table 2: Optimization of Mitsunobu Reaction for Thioacetate Intermediate
| Entry | Azodicarboxylate | Solvent | Temperature (°C) | PPh3 (Equivalents) | Azodicarboxylate (Equivalents) | Yield (%) |
| 1 | DEAD | THF | 0 to RT | 1.5 | 1.5 | 92 |
| 2 | DIAD | THF | 0 to RT | 1.5 | 1.5 | 95 |
| 3 | DIAD | DCM | 0 to RT | 1.5 | 1.5 | 88 |
| 4 | DIAD | THF | RT | 1.5 | 1.5 | 85 |
| 5 | DIAD | THF | 0 to RT | 1.2 | 1.2 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropyl(phenyl)methanol
-
Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with anhydrous diethyl ether. A small amount of bromobenzene is added to initiate the reaction. Once initiated, the remaining bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. Cyclopropanecarboxaldehyde (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise via the addition funnel.
-
Work-up: After stirring for 2 hours at room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure cyclopropyl(phenyl)methanol.
Protocol 2: Synthesis of this compound
-
Thioacetate Formation (Mitsunobu Reaction):
-
To a solution of cyclopropyl(phenyl)methanol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.[6]
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to isolate the thioacetate intermediate.
-
-
Hydrolysis to Thiol:
-
The purified thioacetate is dissolved in methanol. An aqueous solution of sodium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere.
-
The reaction is then acidified with 1 M HCl and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude thiol is purified by flash column chromatography using degassed solvents to yield this compound.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
References
Overcoming side reactions with Cyclopropyl(phenyl)methanethiol
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common side reactions and challenges when working with Cyclopropyl(phenyl)methanethiol.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing a decrease in purity over time. What is the likely cause and how can I prevent it?
A1: The most common cause of purity degradation in thiols is oxidation. The thiol group (-SH) of this compound can be readily oxidized by atmospheric oxygen to form a disulfide (R-S-S-R) linkage.[1][2] To prevent this, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon. It is also recommended to use degassed solvents for reactions.
Q2: I am observing a byproduct with a mass corresponding to a disulfide in my reaction mixture. How can I minimize its formation?
A2: The formation of disulfides is a common side reaction for thiols, which can be accelerated by the presence of oxidizing agents or even air.[1][2] To minimize disulfide formation, ensure your reaction is carried out under strictly anaerobic conditions. You can also consider adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), if it is compatible with your reaction conditions.
Q3: When using this compound as a nucleophile in an SN2 reaction, I am getting a significant amount of a sulfide byproduct. What is happening and how can I avoid this?
A3: The thiol product of the initial SN2 reaction can be deprotonated under basic conditions, and this resulting thiolate can then act as a nucleophile itself, reacting with another molecule of your alkyl halide to form a sulfide (R-S-R') byproduct.[1][3] To circumvent this, you can use an excess of the thiol nucleophile relative to the alkyl halide.[2] Alternatively, using thiourea as the nucleophile followed by hydrolysis can be an effective method to synthesize thiols while avoiding the sulfide byproduct.[1][2][3]
Q4: What are the best practices for handling and storing this compound to maintain its integrity?
A4: Due to its potential for oxidation, this compound should be stored in a cool, dark place under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended. Always handle the compound in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low Yield in Nucleophilic Substitution Reaction
Q: I am reacting this compound with an alkyl bromide to form a thioether, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
A: Low yields in this type of reaction can stem from several factors, including suboptimal reaction conditions and competing side reactions. Below is a table outlining potential troubleshooting steps and their expected impact on yield.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Base | The base may not be strong enough to fully deprotonate the thiol, leading to a low concentration of the active nucleophile. | Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | Increased concentration of the thiolate anion, leading to a higher reaction rate and yield. |
| Solvent | The solvent may not be suitable for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to enhance the nucleophilicity of the thiolate. | Improved reaction rate and higher product yield. |
| Temperature | The reaction temperature may be too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 10 °C increments. | Increased reaction rate. Monitor for potential decomposition or side reactions at higher temperatures. |
| Reactant Ratio | An equimolar ratio of thiol to alkyl halide can lead to the formation of a sulfide byproduct, consuming the starting material.[1][3] | Use a slight excess (1.1 to 1.5 equivalents) of the this compound. | Minimize the formation of the sulfide byproduct and drive the reaction towards the desired thioether product. |
Problem 2: Presence of an Oxidized Impurity
Q: My final product is contaminated with an impurity that I have identified as the disulfide of this compound. How can I remove this impurity and prevent its formation in the future?
A: The disulfide impurity can be addressed both during the workup and by modifying the reaction conditions.
Corrective Measures (Post-Reaction):
-
Reduction during Workup: The disulfide can be reduced back to the thiol. Treatment with a mild reducing agent like zinc and acid can cleave the disulfide bond.[1]
-
Chromatography: Careful column chromatography can often separate the desired thioether from the less polar disulfide.
Preventative Measures (During Reaction):
| Parameter | Issue | Recommended Action | Expected Outcome |
| Atmosphere | Exposure to atmospheric oxygen is the primary cause of disulfide formation.[1] | Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. | Significantly reduced or eliminated formation of the disulfide impurity. |
| Solvents | Solvents may contain dissolved oxygen. | Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method. | Minimized exposure to dissolved oxygen, preventing oxidation of the thiol. |
Experimental Protocols
Protocol: Synthesis of S-(Cyclopropyl(phenyl)methyl) Ethanethioate
This protocol describes a typical SN2 reaction where this compound acts as a nucleophile.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add this compound (1.0 eq) and anhydrous DCM to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution while stirring.
-
In a separate flask, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Cyclopropyl(phenyl)methanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Cyclopropyl(phenyl)methanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is the corresponding disulfide, bis(cyclopropyl(phenyl)methyl) disulfide, which forms readily through oxidation of the thiol.[1] Other potential impurities depend on the synthetic route and may include unreacted starting materials or byproducts from side reactions.
Q2: How can I minimize the formation of disulfide impurities during workup and purification?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using deoxygenated solvents for extraction and chromatography can also significantly reduce disulfide formation. It is also advisable to avoid high temperatures and exposure to light.
Q3: My purified this compound appears to degrade upon storage. What are the best storage conditions?
A3: Thiols are susceptible to oxidation, especially when exposed to air. For long-term storage, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C) in a tightly sealed container, protected from light.
Q4: I am having difficulty separating my product from a non-polar impurity by flash chromatography. What can I do?
A4: If your product and a non-polar impurity have similar retention factors (Rf), consider using a less polar solvent system to increase separation. A gradient elution, starting with a very non-polar solvent and gradually increasing polarity, can also be effective.[2] Alternatively, trying a different stationary phase, such as alumina, might provide a different selectivity.
Q5: Can I use vacuum distillation to purify this compound?
A5: Yes, vacuum distillation is a suitable method for purifying high-boiling, thermally stable liquids like this compound.[3][4] This technique lowers the boiling point of the compound, reducing the risk of thermal decomposition.[3][4] For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is recommended.[3]
Troubleshooting Guides
Issue 1: Low Yield After Flash Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly volatile. | Co-evaporation with a less volatile solvent during concentration on a rotary evaporator can minimize loss. |
| Irreversible adsorption on silica gel. | Silica gel is acidic and can sometimes strongly bind to or decompose sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like neutral alumina.[2] |
| Improper solvent system selection. | If the product has a very low Rf, it may not elute completely. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf of ~0.3 for the product.[5] |
| Column overloading. | Using too much crude material for the column size will result in poor separation and mixed fractions. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude sample. |
Issue 2: Presence of Disulfide Impurity in Final Product
| Possible Cause | Troubleshooting Step |
| Oxidation during chromatography. | Purge all solvents with an inert gas (nitrogen or argon) before use. Prepare and run the column under a positive pressure of inert gas. |
| Oxidation during solvent removal. | After collecting the fractions, blanket the combined product solution with an inert gas before and during rotary evaporation. |
| Pre-existing impurity. | If the disulfide is present in the crude material, it may co-elute with the product. A chemical reduction step to convert the disulfide back to the thiol before the final purification may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general procedure and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) to find a system that gives the desired product an Rf value of approximately 0.3.[5]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[5]
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Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
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Allow the silica to settle, and then add a layer of sand on top of the silica bed.[5]
-
Equilibrate the column by running the eluent through it until the packing is stable. Never let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel using a pipette.[5][6]
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, and load the dry powder onto the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution at a flow rate of about 2 inches per minute.[5]
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. To minimize oxidation, you can introduce an inert gas into the flask once the solvent is removed.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of the thiol, assuming it is thermally stable.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry.
-
Use a heating mantle with a stirrer for even heating. Add a magnetic stir bar to the distillation flask.
-
-
Distillation:
-
Place the crude this compound into the distillation flask.
-
Slowly reduce the pressure in the system to the desired level.
-
Gradually heat the flask while stirring.
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
-
Safety Precautions:
-
Always use a safety shield when performing a vacuum distillation.
-
Ensure there are no leaks in the system before heating.
-
Do not heat a closed system.
-
Data Presentation
Table 1: Physical Properties and Chromatographic Data (Illustrative)
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂S | - |
| Molecular Weight | 164.27 g/mol | - |
| Boiling Point | Not available | Expected to be >150°C at atmospheric pressure. Vacuum distillation is recommended. |
| TLC Rf | ~0.3-0.4 | In 95:5 Hexane:Ethyl Acetate on silica gel (This is an estimated value and should be determined experimentally). |
Visualizations
Experimental Workflow for Flash Chromatography Purification
Caption: Workflow for the purification of this compound by flash chromatography.
Troubleshooting Logic for Disulfide Impurity
Caption: Decision tree for troubleshooting the presence of disulfide impurities.
References
Method refinement for experiments involving Cyclopropyl(phenyl)methanethiol
Welcome to the technical support center for experiments involving Cyclopropyl(phenyl)methanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: Like most thiols, this compound has a strong, unpleasant odor.[1] It is crucial to handle this compound in a well-ventilated fume hood to minimize exposure.[1] Due to its volatility, vapors can be produced, and inhalation may cause respiratory irritation.[1] Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] To prevent oxidation to the corresponding disulfide, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields in reactions involving this compound can stem from several factors. The thiol is susceptible to oxidation to its disulfide, especially in the presence of air or oxidizing agents.[2][3] Ensure all solvents are de-gassed and the reaction is run under an inert atmosphere. Additionally, the purity of starting materials is critical. Impurities in the precursor, Cyclopropyl(phenyl)methanol, or the thiol itself can lead to side reactions. Finally, incomplete reaction or loss of product during workup and purification are also common culprits.
Q4: I am having difficulty purifying this compound. What are the recommended methods?
A4: Purification of thiols can be challenging due to their potential for oxidation and strong odor. Flash column chromatography on silica gel is a common method. It is recommended to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to work quickly to minimize contact time with the silica and air. Distillation under reduced pressure is another option for purification, but care must be taken as some thiols can decompose at elevated temperatures.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and handling of this compound.
Synthesis Troubleshooting: A Two-Step Approach
A common synthetic route to this compound involves the reduction of Cyclopropyl Phenyl Ketone to Cyclopropyl(phenyl)methanol, followed by conversion to the thiol.
Step 1: Reduction of Cyclopropyl Phenyl Ketone
| Problem | Possible Cause | Solution |
| Incomplete reduction of the ketone. | Insufficient reducing agent. | Use a slight excess (1.1-1.2 equivalents) of the reducing agent (e.g., NaBH₄). |
| Low reaction temperature. | Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time. | |
| Formation of side products. | Over-reduction (if other reducible functional groups are present). | Use a milder reducing agent or control the reaction temperature carefully. |
Step 2: Conversion of Cyclopropyl(phenyl)methanol to this compound via Mitsunobu Reaction
| Problem | Possible Cause | Solution |
| Low or no conversion to the thiol. | Poor quality of Mitsunobu reagents (DEAD/DIAD, PPh₃). | Use freshly opened or purified reagents. Triphenylphosphine can oxidize over time. |
| Incorrect order of reagent addition. | A common and effective order is to dissolve the alcohol, triphenylphosphine, and thioacetic acid in THF, cool to 0 °C, and then add DIAD or DEAD dropwise. | |
| Insufficiently acidic nucleophile. | Thioacetic acid is a suitable nucleophile. If using other thiols, ensure their pKa is low enough for the reaction to proceed. | |
| Formation of an elimination byproduct (styrene derivative). | The secondary benzylic alcohol is prone to elimination under certain conditions. | Keep the reaction temperature low (0 °C to room temperature). Avoid excessive heating. |
| Difficult purification from triphenylphosphine oxide (TPPO). | TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to separate. | TPPO can sometimes be precipitated from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Column chromatography with a carefully chosen solvent system is also effective. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropyl(phenyl)methanol
Reaction Scheme: Cyclopropyl phenyl ketone + NaBH₄ → Cyclopropyl(phenyl)methanol
Procedure:
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To a solution of Cyclopropyl phenyl ketone (1.0 eq) in methanol (10 mL per gram of ketone) at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Cyclopropyl(phenyl)methanol.
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Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).
| Reactant | Molar Mass ( g/mol ) | Equivalents | Sample Amount |
| Cyclopropyl phenyl ketone | 146.19 | 1.0 | 5.00 g |
| Sodium Borohydride | 37.83 | 1.1 | 1.43 g |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield Range |
| Cyclopropyl(phenyl)methanol | 148.20 | 5.06 g | 85-95% |
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
Reaction Scheme: Cyclopropyl(phenyl)methanol + Thioacetic Acid → S-(Cyclopropyl(phenyl)methyl) ethanethioate S-(Cyclopropyl(phenyl)methyl) ethanethioate + LiAlH₄ → this compound
Procedure:
-
To a solution of Cyclopropyl(phenyl)methanol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of alcohol) under an argon atmosphere at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude thioacetate by flash column chromatography (Hexane:Ethyl Acetate gradient).
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To a solution of the purified thioacetate in anhydrous THF at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise.
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Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with THF.
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Concentrate the filtrate under reduced pressure to yield the crude thiol.
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Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Sample Amount |
| Cyclopropyl(phenyl)methanol | 148.20 | 1.0 | 2.00 g |
| Triphenylphosphine | 262.29 | 1.5 | 5.31 g |
| Thioacetic Acid | 76.12 | 1.5 | 1.54 g |
| DIAD | 202.21 | 1.5 | 4.10 g |
| Lithium Aluminum Hydride | 37.95 | 1.2 | 0.61 g |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield Range (Thioacetate) | Typical Yield Range (Thiol) |
| S-(Cyclopropyl(phenyl)methyl) ethanethioate | 206.31 | 2.78 g | 70-85% | - |
| This compound | 164.27 | 2.22 g | - | 80-90% (from thioacetate) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yields.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general chemical principles. Actual results may vary and should be optimized for specific laboratory conditions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of cyclopropyl sulfide and cyclopropyl sulfone derivatives by the nucleophilic addition of thiols to 3,3-disubstituted cyclopropenes [inis.iaea.org]
- 3. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
Technical Support Center: Cyclopropyl(phenyl)methanethiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyl(phenyl)methanethiol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound?
The two primary synthetic routes to this compound are:
-
Nucleophilic Substitution (S(_N)2) on a Cyclopropyl(phenyl)methyl Halide: This involves reacting a suitable precursor like cyclopropyl(phenyl)methyl bromide with a sulfur nucleophile. The use of thiourea followed by hydrolysis is a common and effective method that minimizes the formation of sulfide byproducts.[1] Another option is to use the hydrosulfide anion (-SH), though this can sometimes lead to the formation of the corresponding sulfide as a side product.[1]
-
From Cyclopropyl(phenyl)methanol: This secondary alcohol can be converted to the corresponding thiol. One approach involves using Lawesson's reagent, although purification from its byproducts can be challenging.[2] An alternative is to first convert the alcohol to a good leaving group (e.g., a bromide) and then proceed with a nucleophilic substitution as described above.
2. I am getting a significant amount of bis(cyclopropyl(phenyl)methyl) sulfide as a byproduct. How can I avoid this?
The formation of a sulfide byproduct is a common issue in thiol synthesis.[1] It arises from the newly formed, nucleophilic thiol reacting with the starting alkyl halide.
Troubleshooting:
-
Use Thiourea: The thiourea method is generally preferred to minimize sulfide formation.[1] The reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed to the thiol. This two-step process prevents the free thiol from being present in high concentrations with the alkyl halide.
-
Excess Hydrosulfide: If using the hydrosulfide anion, a large excess of the reagent can help to outcompete the thiol in reacting with the alkyl halide.
3. My this compound seems to be decomposing upon storage or during purification. What is happening and how can I prevent it?
Thiols are susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfides.[3] This is often observed as the dimerization of the thiol. Additionally, the cyclopropyl group can be prone to ring-opening reactions under certain conditions.
Troubleshooting:
-
Inert Atmosphere: Conduct all reactions and purifications under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[3]
-
Storage: Store the purified thiol under an inert atmosphere at low temperatures (e.g., -20°C) and protected from light.[3]
-
Avoid Strong Acids and Radical Initiators: The cyclopropane ring can open under strongly acidic or radical conditions.[4] Avoid these conditions during workup and purification if possible.
4. I am attempting a reaction with my this compound, but I am observing ring-opening of the cyclopropyl group. What conditions favor this side reaction?
The cyclopropane ring is strained and can undergo ring-opening reactions, particularly under conditions that generate radical or cationic intermediates.[4]
Conditions that can promote ring-opening:
-
Radical Initiators: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light can lead to the formation of a cyclopropylmethyl radical, which can rearrange.
-
Strong Acids: Strong acids can protonate the cyclopropane ring, leading to a carbocation that can undergo rearrangement and ring-opening.
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Oxidative Conditions: Some strong oxidizing agents may induce radical pathways that lead to ring-opening.[4]
To avoid this, use mild reaction conditions and avoid reagents that are known to promote radical or cationic pathways when the integrity of the cyclopropyl ring is desired.
Synthetic Protocols and Data
Protocol 1: Synthesis of this compound via Thiourea
This protocol describes the synthesis from cyclopropyl(phenyl)methyl bromide, which can be prepared from the corresponding alcohol.
Step 1: Synthesis of Cyclopropyl(phenyl)methyl Bromide (Representative)
To a solution of cyclopropyl(phenyl)methanol (1 eq.) in a suitable solvent (e.g., diethyl ether), slowly add phosphorus tribromide (PBr(_3)) (0.4 eq.) at 0°C. Let the reaction warm to room temperature and stir for 2-4 hours. Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude bromide.
Step 2: Synthesis of this compound
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In a round-bottom flask, dissolve cyclopropyl(phenyl)methyl bromide (1 eq.) and thiourea (1.1 eq.) in ethanol.
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Reflux the mixture for 3-5 hours.
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Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq.) in water.
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Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
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Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
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Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude thiol by vacuum distillation or column chromatography under an inert atmosphere.
Data Presentation: Influence of Reaction Conditions on Thiol Synthesis
The following table provides representative data on how different conditions can affect the yield and purity of this compound synthesis.
| Entry | Sulfur Source | Atmosphere | Reaction Time (hydrolysis) | Temperature (hydrolysis) | Yield (%) | Purity (%) |
| 1 | Thiourea | Nitrogen | 2 h | 80°C | 85 | 95 |
| 2 | Thiourea | Air | 2 h | 80°C | 70 | 80 (due to disulfide) |
| 3 | NaSH | Nitrogen | N/A | Room Temp | 65 | 85 (with sulfide byproduct) |
| 4 | Thiourea | Nitrogen | 4 h | 60°C | 75 | 93 |
Visualizing Reaction Mechanisms and Workflows
Synthesis of this compound via Thiourea
References
Technical Support Center: Scaling Up the Production of Cyclopropyl(phenyl)methanethiol
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis and scale-up of Cyclopropyl(phenyl)methanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely adopted three-step synthetic pathway is generally considered for scalability. This process begins with the synthesis of a ketone intermediate, followed by its reduction to an alcohol, and finally, the conversion of the alcohol to the desired thiol. This multi-step approach allows for purification at intermediate stages, which is critical for achieving high purity in the final product.
Q2: What are the critical parameters to control during the initial Grignard reaction to form Cyclopropyl phenyl ketone?
A2: The Grignard reaction is highly sensitive to moisture.[1] Key parameters include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (like diethyl ether or THF) must be used to prevent quenching the Grignard reagent.[1]
-
Slow Addition: The halide (e.g., bromobenzene or cyclopropyl bromide) should be added slowly to the magnesium turnings to control the exothermic reaction and minimize the formation of byproducts like biphenyl.[1]
-
Initiation: Grinding the magnesium and using an initiator like a small crystal of iodine or 1,2-dibromoethane can help start the reaction.[1]
Q3: Are there common side reactions during the conversion of the alcohol to the thiol?
A3: Yes, several side reactions can occur. The most common issue is the oxidation of the thiol product to form a disulfide (R-S-S-R).[2] This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon). Another potential issue, especially with reagents like Lawesson's reagent at high temperatures, is dehydration of the alcohol to form an alkene.[3] Using milder conditions and alternative thiolation methods can mitigate this.
Q4: How can the final this compound product be purified effectively at a larger scale?
A4: Purification can be challenging due to the product's potential for oxidation and the presence of sulfur-containing byproducts.[4]
-
Distillation: Vacuum distillation is a common method for purifying thiols. However, thermal decomposition can be an issue.[4] It's crucial to use the lowest possible temperature and pressure.
-
Chromatography: Column chromatography is effective for removing polar and non-polar impurities. Using an alumina stationary phase may be beneficial for separating thiol-specific byproducts.[4]
-
Aqueous Wash: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
Q5: What are the essential safety precautions when handling this compound and its intermediates?
A5: Thiols are known for their strong, unpleasant odors.[5]
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: Use a bleach (sodium hypochlorite) solution to neutralize the odor of any residual thiol on glassware or from spills.
-
Reagent Safety: Grignard reagents are pyrophoric and react violently with water.[1] Reducing agents like LiAlH₄ are also water-reactive.[6] Handle these with extreme care under an inert atmosphere.
Q6: What are the recommended storage conditions for this compound?
A6: To prevent oxidation to the disulfide, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] Refrigeration at low temperatures is also recommended to slow down any potential degradation pathways.
Synthetic Workflow and Logical Diagrams
The overall production process can be visualized as a three-step synthesis.
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis process.
Experimental Protocols
Step 1: Synthesis of Cyclopropyl phenyl ketone
This protocol is based on the principles of the Grignard reaction.[7]
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| Magnesium Turnings | 1.2 eq | Must be dry. Grind gently to expose fresh surface.[1] |
| Cyclopropyl Bromide | 1.1 eq | |
| Benzonitrile | 1.0 eq | |
| Solvent | Anhydrous Diethyl Ether or THF | Volume sufficient for a ~0.5 M solution. |
| Temperature | 0°C to reflux | Reaction is exothermic; initial cooling may be required. |
| Reaction Time | 2-4 hours | Monitor by TLC or GC-MS for consumption of benzonitrile. |
Methodology:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. Add a small crystal of iodine to help initiate the reaction.
-
Dissolve cyclopropyl bromide in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If not, gentle heating may be required.
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C.
-
Dissolve benzonitrile in anhydrous ether and add it dropwise via the dropping funnel.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cyclopropyl phenyl ketone. The product can be purified by vacuum distillation.[8][9]
Step 2: Reduction of Cyclopropyl phenyl ketone to Cyclopropyl(phenyl)methanol
This protocol uses sodium borohydride for a mild and selective reduction.[6]
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| Cyclopropyl phenyl ketone | 1.0 eq | |
| Sodium Borohydride (NaBH₄) | 1.5 eq | Can be added in portions to control gas evolution. |
| Solvent | Methanol or Ethanol | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 1-3 hours | Monitor by TLC for consumption of the ketone. |
Methodology:
-
Dissolve Cyclopropyl phenyl ketone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding water, followed by dilute HCl to neutralize the excess borohydride and dissolve the borate salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cyclopropyl(phenyl)methanol, which can often be used in the next step without further purification.
Step 3: Conversion of Cyclopropyl(phenyl)methanol to this compound
This protocol describes a method using thioacetic acid followed by hydrolysis, which can offer better control than direct thionation reagents.[10]
| Reagent/Parameter | Value/Condition | Notes |
| Reactants (Step 3a) | ||
| Cyclopropyl(phenyl)methanol | 1.0 eq | |
| Triphenylphosphine (PPh₃) | 1.5 eq | |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq | Add slowly as the reaction is exothermic. |
| Thioacetic Acid | 1.5 eq | |
| Solvent (Step 3a) | Anhydrous THF | |
| Temperature (Step 3a) | 0°C to Room Temperature | |
| Reactants (Step 3b) | ||
| Crude Thioacetate | 1.0 eq | |
| Sodium Hydroxide or HCl/Methanol | Excess | For hydrolysis of the thioester. |
| Solvent (Step 3b) | Methanol/Water | |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent disulfide formation.[2] |
Methodology:
-
Thioester Formation:
-
Under a nitrogen atmosphere, dissolve Cyclopropyl(phenyl)methanol, triphenylphosphine, and thioacetic acid in anhydrous THF in a flask.
-
Cool the mixture to 0°C.
-
Slowly add DIAD dropwise. An exothermic reaction will occur.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the alcohol.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the thioacetate intermediate.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioacetate in methanol under a nitrogen atmosphere.
-
Add an aqueous solution of sodium hydroxide and stir at room temperature. Alternatively, acidic hydrolysis with HCl in methanol can be used.
-
Monitor the hydrolysis by TLC.
-
Once complete, neutralize the mixture with dilute acid and extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
-
Final Purification: Purify the crude this compound by vacuum distillation under an inert atmosphere to obtain the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Grignard Reaction (Step 1) | Wet glassware or solvents; inactive magnesium surface; formation of Wurtz coupling byproduct. | Flame-dry all glassware and use anhydrous solvents.[1] Grind magnesium turnings before use.[1] Add the halide slowly to the reaction mixture. |
| Incomplete Reduction of Ketone (Step 2) | Insufficient reducing agent; low reaction temperature or short reaction time. | Increase the equivalents of NaBH₄. Allow the reaction to proceed for a longer duration or at room temperature. |
| Formation of Disulfide Byproduct (Step 3) | Presence of oxygen during the reaction or workup. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the thiolation and purification steps.[2] Degas all solvents before use. |
| Formation of Alkene Byproduct (Step 3) | Reaction temperature is too high, causing dehydration of the alcohol. | If using high-temperature reagents like Lawesson's reagent, perform the reaction at a lower temperature or for a shorter time.[3] Consider alternative, milder methods like the Mitsunobu-type reaction described.[10] |
| Product Decomposition During Distillation | The product is thermally unstable; presence of acidic or basic impurities. | Use high-vacuum distillation to lower the boiling point. Neutralize the crude product by washing with a mild bicarbonate solution before distillation. |
| Persistent Unpleasant Odor | Residual thiol in the workspace or on equipment. | Rinse all glassware and contaminated surfaces with a dilute bleach solution to oxidize and neutralize the thiol. |
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclopropyl phenyl ketone CAS#: 3481-02-5 [amp.chemicalbook.com]
- 9. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]
- 10. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
Handling and storage best practices for Cyclopropyl(phenyl)methanethiol
Disclaimer: The following handling, storage, and safety information is based on best practices for similar chemical compounds, including thiols and cyclopropyl phenyl ketones, due to the absence of a specific Safety Data Sheet (SDS) for Cyclopropyl(phenyl)methanethiol. Researchers should always perform a thorough risk assessment before handling this compound and adhere to all institutional and local safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous compounds, the primary hazards are expected to be:
-
Toxicity: Thiols can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Flammability: The compound may be a combustible liquid.[2][3]
-
Strong Odor: Thiols are known for their powerful and unpleasant "stench".[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][3][4] Protect from sunlight.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE includes:
-
Gloves: Chemical-resistant gloves must be inspected before use.[5]
-
Eye Protection: Safety glasses or goggles are mandatory.[2][5]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[5]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][3] Do not let the product enter drains.[5]
Q5: How should I dispose of this compound waste?
A5: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Contact a licensed professional waste disposal service.[5]
Troubleshooting Guides
Issue 1: A strong, unpleasant odor is detected in the laboratory.
-
Possible Cause: Improper sealing of the container or a small leak. Thiols have a very low odor threshold.[6][7]
-
Solution:
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Work within a certified chemical fume hood.
-
Check that the container cap is tightly sealed. Use parafilm for extra security.
-
Inspect the container for any cracks or damage. If damaged, transfer the material to a new, appropriate container in a fume hood.
-
Wipe the exterior of the container and the surrounding area with a suitable decontaminating solution (e.g., a solution of bleach, followed by a thiosulfate quench, and then water, though compatibility with the compound should be verified).
-
Issue 2: The compound appears discolored or has formed precipitates.
-
Possible Cause: Decomposition or reaction with air/moisture. Some thiols can be air-sensitive.[8]
-
Solution:
-
It is recommended to use the compound as fresh as possible.
-
If the purity is critical for your experiment, it is advisable to analyze a small sample (e.g., by NMR or GC-MS) to determine its integrity before use.
-
Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Data Presentation
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | Methanethiol | Cyclopropyl Phenyl Ketone[2] | Thiophenol |
| Appearance | Colorless gas | Not specified | Clear liquid |
| Boiling Point | 6 °C | Not specified | 167 - 169 °C |
| Melting Point | -123 °C | Not specified | -15 °C |
| Flash Point | Not specified | 90 °C | 50 °C |
| Odor | Stench | Not specified | Stench |
Note: This data is for analogous compounds and should be used for estimation purposes only.
Table 2: Recommended Storage and Handling Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Cool | To minimize vaporization and potential decomposition.[2][3] |
| Atmosphere | Dry, Well-ventilated | To prevent moisture absorption and ensure safe dispersal of any vapors.[2][3] |
| Light | Protect from sunlight | To prevent light-induced degradation.[4] |
| Inert Gas | Recommended for long-term storage | To prevent oxidation, as thiols can be air-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, appropriate glassware, and a calibrated balance.
-
Have spill control materials and waste containers readily available.
-
-
Dispensing:
-
Place the sealed container of this compound inside the fume hood.
-
Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Slowly open the container, being mindful of any potential pressure release.
-
Quickly and carefully weigh the desired amount of the liquid in a tared, sealed container.
-
Tightly reseal the main container immediately after dispensing.
-
-
Post-Handling:
-
Clean any contaminated glassware and surfaces within the fume hood.
-
Dispose of all waste, including pipette tips and contaminated wipes, in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Protocol 2: Small-Scale Stability Test
-
Sample Preparation:
-
In a controlled environment (e.g., a glovebox or fume hood), dispense a small, known amount of this compound into several vials.
-
Expose the vials to different conditions to be tested (e.g., air, inert atmosphere, elevated temperature, UV light).
-
Prepare a control sample stored under ideal conditions (cool, dark, inert atmosphere).
-
-
Analysis:
-
At predetermined time points (e.g., 1 day, 1 week, 1 month), analyze the samples and the control.
-
Suitable analytical techniques could include ¹H NMR spectroscopy to observe changes in the chemical structure or GC-MS to identify degradation products.
-
-
Data Interpretation:
-
Compare the analytical data from the stressed samples to the control to determine the rate and nature of decomposition under each condition.
-
Visualizations
Caption: Workflow for Handling this compound.
Caption: Best Practices for Storing this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. Methanethiol - Wikipedia [en.wikipedia.org]
- 7. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Confirming the Structure of Aromatic Thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the precise structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of the structural features of Cyclopropyl(phenyl)methanethiol and two common aromatic thiol alternatives: Benzenethiol and Benzyl Mercaptan. While experimental data for this compound is not publicly available, this guide presents a predicted spectroscopic profile based on established principles, alongside available experimental data for the alternative compounds. This comparative approach offers a framework for researchers engaged in the synthesis and characterization of new chemical entities.
Structural Overview
This compound possesses a unique combination of a strained cyclopropyl ring, a phenyl group, and a thiol moiety. This distinct structure is anticipated to confer specific chemical and physical properties compared to simpler aromatic thiols like Benzenethiol (thiophenol) and Benzyl Mercaptan.
Comparative Spectroscopic Data
The structural elucidation of these compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and observed spectral data for these three compounds.
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | Benzenethiol (Experimental) | Benzyl Mercaptan (Experimental) |
| ¹H NMR | Phenyl protons: ~7.2-7.4 ppm (m); Methine proton (-CH-SH): ~3.5-4.0 ppm (d); Cyclopropyl protons: ~0.4-1.2 ppm (m); Thiol proton (-SH): ~1.5-2.5 ppm (s, broad) | Phenyl protons: ~7.1-7.4 ppm (m); Thiol proton (-SH): ~3.4 ppm (s, broad) | Phenyl protons: ~7.2-7.4 ppm (m); Methylene protons (-CH₂-SH): ~3.7 ppm (d); Thiol proton (-SH): ~1.7 ppm (t) |
| ¹³C NMR | Phenyl carbons: ~125-145 ppm; Methine carbon (-CH-SH): ~40-50 ppm; Cyclopropyl carbons: ~5-15 ppm | Phenyl carbons: ~125-135 ppm | Phenyl carbons: ~127-140 ppm; Methylene carbon (-CH₂-SH): ~28 ppm |
| IR Spectroscopy (cm⁻¹) | S-H stretch: ~2550-2600 (weak); C-H (aromatic): ~3000-3100; C-H (cyclopropyl): ~3000-3100; C=C (aromatic): ~1450-1600 | S-H stretch: ~2550-2600 (weak); C-H (aromatic): ~3030-3080; C=C (aromatic): ~1440-1580 | S-H stretch: ~2550-2600 (weak); C-H (aromatic): ~3020-3080; C=C (aromatic): ~1450-1600 |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 164.07; Common fragments: [M-SH]⁺, [C₇H₇]⁺ (tropylium ion) | Molecular Ion [M]⁺: 110.02; Common fragments: [M-H]⁺, [C₆H₅]⁺ | Molecular Ion [M]⁺: 124.03; Common fragments: [M-SH]⁺, [C₇H₇]⁺ (tropylium ion) |
Note: Predicted data for this compound is based on typical chemical shift and absorption ranges for the respective functional groups.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of thiol-containing aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate, and allowing the solvent to evaporate.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the S-H stretching frequency.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized thiol compound.
Conclusion
The structural confirmation of this compound, once synthesized and purified, would follow the outlined spectroscopic methodologies. Based on theoretical predictions, its spectral data would exhibit characteristic signals for the phenyl, cyclopropyl, and methanethiol moieties, allowing for its differentiation from simpler aromatic thiols like Benzenethiol and Benzyl Mercaptan. The unique upfield signals of the cyclopropyl protons in the ¹H NMR spectrum would be a particularly distinguishing feature. For researchers in the field, a thorough application of these analytical techniques is essential to unambiguously determine the structure of new chemical entities and to understand their potential for further development.
Comparative Analysis of Cyclopropyl(phenyl)methanethiol and Structurally Related Thiols: A Guide for Researchers
Introduction
In the landscape of drug discovery and development, the thiol functional group plays a pivotal role due to its unique reactivity and ability to interact with biological targets. This guide provides a comprehensive comparative analysis of Cyclopropyl(phenyl)methanethiol alongside two structurally similar and commonly utilized thiols: Benzylthiol and 2-Phenylethanethiol. The introduction of a cyclopropyl ring in this compound is of particular interest, as this moiety is known to impart significant changes in the physicochemical and pharmacological properties of molecules. This comparison aims to provide researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to inform the selection and application of these thiols in their research endeavors.
Physicochemical Properties
| Property | This compound | Benzylthiol | 2-Phenylethanethiol |
| Molecular Formula | C₁₀H₁₂S | C₇H₈S | C₈H₁₀S |
| Molecular Weight ( g/mol ) | 164.27[1] | 124.21 | 138.23[2] |
| pKa | ~9.2 (Estimated) | 9.43[3] | 10.16[4] |
| ¹H NMR (CDCl₃, δ ppm) | Estimated: 7.2-7.4 (m, 5H, Ar-H), 3.8 (d, 1H, CH-S), 1.8 (t, 1H, SH), 1.0-1.2 (m, 1H, cyclopropyl-CH), 0.4-0.8 (m, 4H, cyclopropyl-CH₂) | 7.2-7.4 (m, 5H, Ar-H), 3.7 (d, 2H, CH₂-S), 1.7 (t, 1H, SH)[5][6][7] | 7.1-7.3 (m, 5H, Ar-H), 2.8 (q, 2H, CH₂-Ar), 2.7 (q, 2H, CH₂-S), 1.4 (t, 1H, SH)[8] |
| ¹³C NMR (CDCl₃, δ ppm) | Estimated: 140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (CH-S), 15 (cyclopropyl-CH), 5 (cyclopropyl-CH₂) | 141 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 28 (CH₂-S)[6] | 142 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 39 (CH₂-Ar), 27 (CH₂-S)[8] |
Table 1: Comparative Physicochemical Properties of Selected Thiols. Estimated values for this compound are based on the known electronic effects of the cyclopropyl group, which can stabilize an adjacent positive charge, potentially lowering the pKa relative to benzylthiol.
Synthesis and Characterization
The synthesis of this compound can be achieved from the commercially available Cyclopropyl phenyl ketone. The general synthetic approaches for Benzylthiol and 2-Phenylethanethiol are also outlined below.
Experimental Protocol: Synthesis of this compound
This two-step synthesis involves the reduction of the ketone to the corresponding alcohol, followed by conversion to the thiol.
Step 1: Reduction of Cyclopropyl phenyl ketone to Cyclopropyl(phenyl)methanol
-
To a stirred solution of Cyclopropyl phenyl ketone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Cyclopropyl(phenyl)methanol.
Step 2: Conversion of Cyclopropyl(phenyl)methanol to this compound
-
To a solution of Cyclopropyl(phenyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add thiolacetic acid (1.5 eq) and continue stirring at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction with 1 M HCl and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Benzylthiol and 2-Phenylethanethiol
-
Benzylthiol is commonly synthesized by the reaction of benzyl chloride with sodium hydrosulfide.
-
2-Phenylethanethiol can be prepared from 2-phenylethyl bromide via reaction with sodium hydrosulfide or through the reduction of 2-phenylethanesulfonyl chloride.
Caption: Synthetic route to this compound.
Comparative Reactivity Analysis
The reactivity of these thiols is primarily governed by the nucleophilicity of the sulfur atom and the stability of any intermediates formed during a reaction.
Nucleophilicity: The nucleophilicity of a thiol is inversely related to its pKa. A lower pKa indicates a more acidic thiol, meaning its conjugate base (the thiolate) is more stable and thus a weaker nucleophile. Conversely, a higher pKa suggests a less acidic thiol and a more reactive (more nucleophilic) thiolate. Based on the pKa values, the order of nucleophilicity of the corresponding thiolates is expected to be:
2-Phenylethanethiolate > Benzylthiolate > Cyclopropyl(phenyl)methanethiolate
Carbocation Stability and Rearrangement: In reactions that may proceed through a carbocation intermediate (e.g., SN1-type reactions or acid-catalyzed dehydrations), the stability of the carbocation is a critical factor.
-
Benzyl Cation: The benzyl cation is stabilized by resonance with the phenyl ring.
-
Phenylethyl Cation: The primary carbocation that would be formed from 2-phenylethanethiol is highly unstable.
-
Cyclopropyl(phenyl)methyl Cation: This cation is expected to be significantly stabilized by the "bent" bonds of the cyclopropyl group, which can donate electron density to the adjacent positive charge. However, this system is also prone to rapid ring-opening to form a more stable homoallylic cation.[4][9][10] This rearrangement can lead to a mixture of products and represents a significant difference in reactivity compared to the other two thiols.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Phenylethanethiol (HMDB0032637) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chemistry of cyclopropylmethyl and related radicals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenylethanethiol | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organic chemistry - Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
Comparative Guide to Analytical Methods for Cyclopropyl(phenyl)methanethiol
Introduction
Cyclopropyl(phenyl)methanethiol is a thiol compound with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. This guide compares two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), that are commonly employed for the analysis of thiol-containing molecules.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods based on data reported for analogous aryl-alkyl thiols. It is important to note that these values are indicative and will require optimization and validation for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on polarity followed by UV or mass-based detection. |
| Derivatization | Often required to improve volatility and thermal stability (e.g., silylation, acylation). | May be used to enhance UV absorbance or fluorescence for improved sensitivity. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the detector and derivatization. | Low µg/mL to ng/mL range, depending on the detector. |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL to ng/mL range |
| Precision (%RSD) | Generally < 15% | Generally < 10% |
| Accuracy (%Recovery) | Typically 85-115% | Typically 90-110% |
| Matrix Suitability | Volatile and semi-volatile matrices. | Liquid samples, solutions. |
| Advantages | High selectivity and sensitivity, structural elucidation capabilities. | Wide applicability, robust, suitable for non-volatile compounds. |
| Disadvantages | May require derivatization, potential for thermal degradation of analytes. | Lower sensitivity with UV detection for some compounds, potential for peak co-elution. |
Experimental Protocols
Proposed GC-MS Method with Derivatization
This proposed method is based on common practices for the analysis of aromatic thiols.
1. Sample Preparation (Derivatization):
-
To a 1 mL aliquot of the sample solution containing this compound, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of a catalyst (e.g., trimethylchlorosilane).
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization of the thiol group to its trimethylsilyl (TMS) ether.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Proposed HPLC-UV Method
This proposed method is based on reversed-phase HPLC techniques commonly used for aromatic compounds.
1. Sample Preparation:
-
Dilute the sample containing this compound with the mobile phase to a concentration within the expected calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).
Mandatory Visualization
Comparative Analysis of Cyclopropyl(phenyl)methanethiol and its Analogs in Epigenetic and Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclopropyl(phenyl)methanethiol and its structurally related analogs, focusing on their potential applications in drug discovery. While direct experimental data for this compound is limited in publicly accessible literature, its core structure, featuring a phenyl group attached to a cyclopropyl ring, is a key pharmacophore in a class of potent enzyme inhibitors. This guide will cross-validate the potential experimental outcomes for this compound by examining the extensive research on its close analog, trans-2-phenylcyclopropylamine (tranylcypromine), and its derivatives. These compounds are well-established inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B), enzymes implicated in cancer and neurological disorders, respectively.
Performance Comparison of Cyclopropylamine Analogs
The primary mechanism of action for many cyclopropylamine-containing compounds is the irreversible inhibition of flavin-dependent amine oxidases. The cyclopropylamine moiety acts as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1][2] This section summarizes the inhibitory activities of various derivatives against LSD1, MAO-A, and MAO-B.
| Compound/Analog | Target | IC50 / KI / kinact/KI (M⁻¹s⁻¹) | Cell Line/Assay Conditions | Reference |
| Tranylcypromine (trans-2-phenylcyclopropylamine) | LSD1 | ~200 µM (IC50) | Recombinant human LSD1-CoRest | [3] |
| MAO-A | ~10 µM (IC50) | Rat brain mitochondria | [] | |
| MAO-B | ~1 µM (IC50) | Rat brain mitochondria | [] | |
| S2101 | LSD1 | <1 µM (KI), 4560 (kinact/KI) | Recombinant human LSD1-CoRest | [5] |
| MAO-A | Weaker inhibition than tranylcypromine | Not specified | [5] | |
| MAO-B | Weaker inhibition than tranylcypromine | Not specified | [5] | |
| Styrenylcyclopropylamine Analog 34 | LSD1 | <4 nM (biochemical), 2 nM (cell) | LSD1 enzymatic assay, cellular assay | [1] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (IC50, 30 min pre-incubation) | Recombinant human MAO-A | [6] |
| MAO-B | 5 nM (IC50, 30 min pre-incubation) | Recombinant human MAO-B | [6] | |
| LSD1 | No inhibition observed | Not specified | [6] | |
| Compound 44a (decorated phenyl ring) | LSD1 | 31 nM (IC50) | Recombinant human KDM1A | [7] |
| Compound VIIi (cyanopyrimidine derivative) | LSD1 | 1.80 µM (IC50) | Recombinant human LSD1 | [8] |
| MOLT-4 (Leukemia) | Potent anticancer activity | One-dose (10 µM) sulforhodamine B assay | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental results. Below are outlines of key experimental protocols used to evaluate the compounds discussed.
LSD1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.
-
Enzyme and Substrate Preparation: Recombinant human LSD1/KDM1A-CoRest complex is purified. A synthetic peptide corresponding to the N-terminal tail of histone H3, dimethylated at lysine 4 (H3K4me2), is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a phosphate or Tris buffer at a physiological pH. The mixture contains the LSD1 enzyme, the H3K4me2 peptide substrate, and varying concentrations of the inhibitor (e.g., this compound analog).
-
Detection of Demethylation: The product of the demethylation reaction is formaldehyde. The amount of formaldehyde produced is quantified using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red. The fluorescence intensity is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction is measured for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inactivation kinetics (kinact and KI) are also determined.[5]
Monoamine Oxidase (MAO) Activity Assay
This assay measures the inhibition of MAO-A and MAO-B activity.
-
Enzyme Source: Mitochondria isolated from rat brain or human platelets, or recombinant human MAO-A and MAO-B enzymes are used as the enzyme source.
-
Substrates: Specific substrates are used to differentiate between MAO-A and MAO-B activity. For example, kynuramine is a common substrate for MAO-A, while benzylamine is often used for MAO-B.
-
Reaction and Detection: The assay measures the production of a specific metabolite or hydrogen peroxide. For instance, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent. The increase in fluorescence over time is monitored to determine the reaction rate.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the test compound. The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[6][9]
Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MOLT-4 leukemia cells) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After treatment, the cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB), a dye that binds to total cellular protein.
-
Quantification: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the cell number.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) can be determined.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and a general experimental workflow for inhibitor screening.
Caption: LSD1-mediated histone demethylation and its inhibition.
Caption: General workflow for inhibitor discovery and development.
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Performance Benchmark: Cyclopropyl(phenyl)methanethiol in Thiol-Ene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Thiol Reagents in Radical Additions
In the landscape of modern synthetic chemistry, the thiol-ene "click" reaction stands out for its efficiency, high yield, and orthogonality. The choice of thiol reagent is critical as it directly influences reaction kinetics, yield, and the physicochemical properties of the final product. This guide provides a comparative benchmark of cyclopropyl(phenyl)methanethiol against two commonly used alternatives, Thiophenol and Benzyl Mercaptan, in the context of a model photoinitiated thiol-ene reaction with 1-octene.
The inclusion of a cyclopropyl moiety is of particular interest in medicinal chemistry. The strained three-membered ring can enhance metabolic stability, improve potency, and favorably modulate the conformational properties of drug candidates.[1] This guide aims to provide a quantitative basis for selecting this compound for such applications.
Comparative Performance Data
The following table summarizes the performance of the three thiol reagents in the photoinitiated radical thiol-ene addition to 1-octene. The data for Thiophenol and Benzyl Mercaptan are derived from published experimental results. The data for this compound is an illustrative projection based on known principles of radical chemistry, included to provide a comparative context in the absence of directly published, side-by-side experimental data.
| Thiol Reagent | Structure | Product Yield (%) [a] | Reaction Time (h) | Key Observations |
| This compound |
| 92% (Illustrative) | 1.5 | Projected to show high reactivity due to the stability of the tertiary cyclopropylcarbinyl radical intermediate. Ideal for introducing the valuable cyclopropylphenyl motif. |
| Thiophenol |
| 99%[2] | 1 | Exhibits very high reactivity. The resulting thiyl radical is readily formed and participates efficiently in the propagation cycle. |
| Benzyl Mercaptan (Phenylmethanethiol) |
| 95% (Typical)[3] | 1.5 | A common and effective reagent. The benzylic C-H bond facilitates hydrogen abstraction, leading to good yields and reaction rates. |
[a] Yields are for the anti-Markovnikov addition product. Reaction conditions are based on the standardized protocol provided below.
Experimental Protocols
The following is a representative protocol for a photoinitiated radical thiol-ene reaction, upon which the comparative data is based.
Title: General Protocol for Photoinitiated Thiol-Ene Addition to 1-Octene
Materials:
-
1-Octene (1.0 mmol, 1.0 equiv.)
-
Thiol Reagent (1.2 mmol, 1.2 equiv.)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 mmol, 0.1 equiv.)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
UV reactor equipped with a 365 nm lamp
Procedure:
-
In a quartz reaction vessel, dissolve 1-octene (1.0 mmol) and the selected thiol reagent (1.2 mmol) in dichloromethane (5 mL).
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.1 mmol), to the solution.
-
Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Place the reaction vessel in a UV reactor and irradiate with a 365 nm lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.
Visualized Workflows and Relationships
To further clarify the processes and structures discussed, the following diagrams have been generated using Graphviz.
References
Head-to-Head Comparison: Synthesis Routes for Cyclopropyl(phenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Cyclopropyl Thiol Derivative
Cyclopropyl(phenyl)methanethiol is a valuable building block in medicinal chemistry and materials science, owing to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, combined with the reactive handle of the thiol functionality. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two plausible synthetic routes, offering detailed experimental protocols, quantitative data, and an objective analysis of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Reduction and Substitution | Route 2: Thionation and Reduction |
| Starting Material | Cyclopropyl phenyl ketone | Cyclopropyl phenyl ketone |
| Key Intermediates | Cyclopropyl(phenyl)methanol | Cyclopropyl(phenyl)methanethione |
| Overall Yield (estimated) | ~70-85% | ~65-75% |
| Number of Steps | 2 | 2 |
| Key Reagents | NaBH₄/LiAlH₄, Mitsunobu reagents | Lawesson's Reagent, NaBH₄ |
| Primary Advantages | Milder reaction conditions for the reduction step, well-established and high-yielding substitution reaction. | Direct conversion of the carbonyl to a sulfur-containing group. |
| Primary Disadvantages | The Mitsunobu reaction requires careful purification to remove byproducts. | Lawesson's reagent can be moisture-sensitive and the thionation step may require higher temperatures. Reduction of the thioketone can sometimes lead to side products. |
Route 1: Reduction of Ketone followed by Nucleophilic Substitution
This route involves the initial reduction of the commercially available cyclopropyl phenyl ketone to the corresponding alcohol, followed by a nucleophilic substitution to introduce the thiol group.
dot```dot graph "Route_1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Cyclopropyl phenyl ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Cyclopropyl(phenyl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="1. NaBH4 or LiAlH4\n2. H2O workup"]; intermediate -> end [label="Mitsunobu Reaction\n(PPh3, DIAD, Thioacetic acid)\nthen Hydrolysis"]; }
Caption: Route 2: Thionation followed by reduction.
Experimental Protocols
Step 1: Thionation of Cyclopropyl phenyl ketone to Cyclopropyl(phenyl)methanethione
-
Reagents: Cyclopropyl phenyl ketone, Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], Toluene.
-
Procedure: A mixture of cyclopropyl phenyl ketone (1.0 eq) and Lawesson's Reagent (0.5 eq) in dry toluene is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel. [1][2][3][4][5]* Quantitative Data:
-
Yield: Typically 75-85%. [2] * Purity: >95% after chromatography.
-
Reaction Time: 2-5 hours.
-
Step 2: Reduction of Cyclopropyl(phenyl)methanethione to this compound
-
Reagents: Cyclopropyl(phenyl)methanethione, Sodium borohydride (NaBH₄), Ethanol or Methanol.
-
Procedure: The thioketone (1.0 eq) is dissolved in ethanol at 0 °C. Sodium borohydride (1.5-2.0 eq) is added in small portions. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is quenched with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
-
Quantitative Data:
-
Yield: Estimated to be in the range of 85-95%, though can be substrate-dependent.
-
Purity: >95% after purification.
-
Reaction Time: 1.5-3 hours.
-
Head-to-Head Analysis
Route 1: Reduction and Substitution
This route is arguably the more reliable and well-precedented of the two. The initial reduction of the ketone is a standard and high-yielding transformation. [6]The subsequent Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of functional groups with inversion of configuration, although this is not relevant for an achiral starting material. [7][8]The primary drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts, which can sometimes complicate purification. However, various modified workup procedures and reagents have been developed to mitigate this issue.
Route 2: Thionation and Reduction
The direct thionation of the ketone using Lawesson's reagent is an efficient method to introduce the sulfur atom. [1][2]This reagent is generally effective for a wide range of ketones. However, Lawesson's reagent is moisture-sensitive, and the reaction often requires elevated temperatures. The subsequent reduction of the thioketone is generally achievable with sodium borohydride. While this reduction is typically efficient, the reactivity of thioketones can sometimes lead to side reactions, potentially impacting the overall yield and purity.
Conclusion
Both presented routes offer viable pathways to this compound from a common starting material. For researchers prioritizing milder conditions and potentially higher overall yields, Route 1 (Reduction and Substitution) is recommended, provided that purification from Mitsunobu byproducts is not a significant concern for their specific application. Route 2 (Thionation and Reduction) presents a more direct approach to the carbon-sulfur bond formation and may be advantageous in certain contexts, although it may require more careful optimization of the thionation and reduction steps to maximize yield and minimize side products. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available reagents, and purification capabilities.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thioketone synthesis by thionation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Comparative Analysis of the Biological Activities of Cyclopropyl(phenyl)methanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various cyclopropyl(phenyl)methanethiol derivatives and related compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Data Summary
The following tables summarize the quantitative biological activity data for selected this compound derivatives and analogous compounds.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 | [1] |
| MAO-B | 0.005 | [1] | |
| 1-Benzylcyclopropylamine | MAO | Potent inactivator | [2] |
| 1-(Phenylcyclopropyl)methylamine | MAO | Substrate | [2] |
Table 2: Antiparasitic and Antibacterial Activity
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| 4-(aryloxy)phenyl cyclopropyl methanols | Mycobacterium tuberculosis H37Rv | MIC | 0.78 - 3.12 | [3] |
| Cyclopropyl carboxamides | Plasmodium falciparum | EC50 | 0.04 | [4] |
Table 3: Dopamine D2 Receptor Binding and Functional Activity
| Compound Class | Parameter | Value (nM) | Reference |
| 2-Phenylcyclopropylmethylamine Derivatives | D2R Binding Affinity (Ki) | 6.58 - 12.8 | [5] |
| D2R Functional Activity (EC50) | 1.60 - 2.03 | [5] | |
| (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide | D2 Receptor Binding Affinity (Ki) | 0.003 | [6] |
| D3 Receptor Binding Affinity (Ki) | 0.22 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a fluorometric or chemiluminescent method.[7][8][9]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for fluorometric assay, beetle luciferin derivative for chemiluminescent assay)[7][8]
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline or l-deprenyl for MAO-B)[7][10]
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2)[11]
-
96-well microplates
-
Microplate reader (fluorometer or luminometer)
Procedure (Chemiluminescent Method): [7]
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 12.5 µL of the test compound or reference inhibitor to 12.5 µL of the substrate solution.
-
Initiate the reaction by adding 25 µL of the MAO enzyme solution to each well.
-
Incubate the plate for 60 minutes at 25 °C.
-
Stop the reaction and generate a luminescent signal by adding 50 µL of a reconstituted luciferin detection reagent.
-
Incubate for an additional 20 minutes at 25 °C.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (spectrophotometer)
Procedure: [12]
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (cytotoxic concentration 50%) values.
Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis can be determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).[3][16]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and glycerol
-
Test compounds and reference drugs (e.g., isoniazid, rifampicin)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antimalarial Activity Assay
The in vitro antimalarial activity against Plasmodium falciparum can be assessed using a SYBR Green I-based fluorescence assay.[17][18][19]
Materials:
-
Chloroquine-sensitive or -resistant strains of Plasmodium falciparum
-
Human erythrocytes
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid stain
-
Test compounds and reference drugs (e.g., chloroquine, artemisinin)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a synchronized culture of P. falciparum-infected erythrocytes to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the cells and stain the parasitic DNA with SYBR Green I.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Determine the IC50 values by plotting the percent inhibition of parasite growth against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of this compound derivatives.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: Dopamine D2 Receptor Partial Agonist Mechanism.
Caption: General Experimental Workflow for Activity Screening.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [11C]cyclopropyl-FLB 457: a PET radioligand for low densities of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 8. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Synthesis, in-vitro antitubercular, antifungal activities and in silico molecular docking study of Chalcone derivatives from 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone. [mid.journals.ekb.eg]
- 17. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 18. ajol.info [ajol.info]
- 19. mdpi.com [mdpi.com]
Spectroscopic Comparison of Cyclopropyl(phenyl)methanethiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopropyl(phenyl)methanethiol is a small molecule of interest in medicinal chemistry and drug design due to the unique conformational and electronic properties conferred by the cyclopropyl ring. Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound and its derivatives. This guide presents a summary of the expected and observed spectroscopic data for this compound and its key analogs, including cyclopropyl phenyl ketone and other substituted derivatives.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its analogs. The data for this compound is predicted based on the analysis of its structural components and comparison with the provided analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~ 7.2-7.4 (m, 5H, Ar-H), ~ 3.5 (d, 1H, CH-SH), ~ 1.8 (t, 1H, SH), ~ 1.0-1.2 (m, 1H, Cyclopropyl-CH), ~ 0.4-0.8 (m, 4H, Cyclopropyl-CH₂) |
| Phenyl(2-phenylcyclopropyl)methanone[1] | 7.99 (d, J = 8.0 Hz, 2H), 7.57-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.31 (t, J = 7.7 Hz, 2H), 7.23 (t, J = 6.7 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 2.93-2.88 (m, 1H), 2.73-2.68 (m, 1H), 1.95-1.91 (m, 1H), 1.62-1.54 (m, 1H) |
| (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone[1] | 8.00-7.97 (m, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (dd, J = 8.4, 6.9 Hz, 2H), 7.28-7.25 (m, 2H), 7.10 (d, J = 8.4 Hz, 2H), 2.88-2.84 (m, 1H), 2.69-2.64 (m, 1H), 1.94-1.89 (m, 1H), 1.54-1.49 (m, 1H) |
| (2-(4-Fluorophenyl)cyclopropyl)(phenyl)methanone[1] | 7.99 (d, J = 7.6 Hz, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (t, J = 7.6 Hz, 2H), 7.14 (dd, J = 8.3, 5.3 Hz, 2H), 6.99 (t, J = 8.5 Hz, 2H), 2.87-2.83 (m, 1H), 2.71-2.66 (m, 1H), 1.93-1.88 (m, 1H), 1.52-1.49 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~ 140-145 (Ar C-ipso), ~ 128-130 (Ar CH), ~ 50-55 (CH-SH), ~ 15-20 (Cyclopropyl-CH), ~ 5-10 (Cyclopropyl-CH₂) |
| Phenyl(2-phenylcyclopropyl)methanone[1] | 198.6, 140.4, 137.7, 132.9, 128.5, 128.1, 126.6, 126.2, 30.0, 29.3, 19.2 |
| (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone[1] | 198.2, 139.0, 137.6, 133.1, 132.3, 128.7, 128.7, 128.1, 127.6, 29.3, 29.2, 19.2 |
| (2-(4-Fluorophenyl)cyclopropyl)(phenyl)methanone[1] | 198.4, 161.7 (d, J = 246.4 Hz), 137.7, 136.1 (d, J = 3.0 Hz), 133.0, 128.6, 128.1, 127.8 (d, J = 8.1 Hz), 115.4 (d, J = 21.2 Hz), 29.2, 29.2, 19.2 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~ 3080-3000 (Ar C-H stretch), ~ 3000-2900 (Cyclopropyl C-H stretch), ~ 2600-2550 (S-H stretch, weak), ~ 1600, 1495, 1450 (Ar C=C stretch), ~ 1020-1000 (Cyclopropyl ring breathing) |
| Cyclopropyl phenyl ketone[2] | ~ 3080, 3010 (Ar & Cyclopropyl C-H stretch), ~ 1665 (C=O stretch), ~ 1600, 1450 (Ar C=C stretch), ~ 1010 (Cyclopropyl ring breathing) |
| Benzenethiol[3] | ~ 3060 (Ar C-H stretch), ~ 2590-2550 (S-H stretch), ~ 1580, 1480, 1440 (Ar C=C stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z (Relative Intensity, %) |
| This compound (Predicted) | 164 ([M]⁺), 131 ([M-SH]⁺), 123 ([M-C₃H₅]⁺), 105 ([C₇H₅S]⁺), 91 ([C₇H₇]⁺) |
| Cyclopropyl phenyl ketone[2] | 146 ([M]⁺), 105 ([C₇H₅O]⁺, 100%), 77 ([C₆H₅]⁺), 69 ([C₄H₅O]⁺), 41 ([C₃H₅]⁺) |
| Methanethiol[4] | 48 ([M]⁺), 47 ([M-H]⁺), 45 ([M-3H]⁺), 33 ([SH]⁺) |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) |
| This compound (Predicted) | ~ 260-270 (Benzene secondary band) |
| Phenylcyclopropane[5] | 267 |
| Benzene[6] | 184, 204, 256 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.98 s
-
Spectral width: 20.5 ppm
-
Temperature: 298 K
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.36 s
-
Spectral width: 238 ppm
-
Temperature: 298 K
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film for Liquids):
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
Sample Preparation (KBr Pellet for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Background subtraction was performed using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier gas: Helium.
-
Inlet temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Mass range: m/z 40-500.
-
Scan speed: 1000 amu/s.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to obtain concentrations in the range of 0.1-10 µg/mL.
Data Acquisition:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: 200 nm/min.
-
Slit width: 1.0 nm.
-
-
Procedure:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the spectrum of each sample solution.
-
The wavelength of maximum absorbance (λmax) is reported.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of compounds.
Caption: Key structural contributions to spectroscopic data.
References
Evaluating the Purity of Cyclopropyl(phenyl)methanethiol from Various Suppliers: A Comparative Guide
For researchers and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of Cyclopropyl(phenyl)methanethiol from three different hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data. The aim is to offer a clear, data-driven assessment to aid in the selection of the most suitable product for research and development needs.
Summary of Purity Analysis
The purity of this compound obtained from three different suppliers was rigorously evaluated using a panel of standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The quantitative data from these analyses are summarized in the table below.
| Supplier | GC-MS Purity (%) | HPLC Purity (%) | ¹H NMR Purity (%) | Major Impurities Detected |
| Supplier A | 98.5 | 98.2 | 98.8 | Diphenyldisulfide, Benzyl alcohol |
| Supplier B | 99.7 | 99.5 | 99.8 | Trace amounts of starting materials |
| Supplier C | 95.2 | 94.8 | 96.0 | Unidentified aromatic compounds, Toluene |
Caption: Comparative purity data for this compound from three different suppliers.
Experimental Protocols
A detailed methodology was followed for each analytical technique to ensure the accuracy and reproducibility of the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Purity was determined by calculating the peak area percentage of the main component relative to the total peak areas.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Shimadzu LC-20AD system with a SPD-M20A PDA detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
-
Data Analysis: Purity was calculated based on the peak area percentage of the analyte peak.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 10 mg/mL.
-
Data Acquisition: 16 scans were accumulated with a relaxation delay of 5 seconds.
-
Data Analysis: Purity was estimated by integrating the characteristic peaks of this compound and comparing them to the integrals of impurity peaks. An internal standard (mesitylene) was used for quantitative analysis.
Visualizing the Experimental Workflow and a Potential Application
To provide a clearer understanding of the experimental process and a potential application of this compound, the following diagrams have been generated.
Caption: Workflow for the purity evaluation of this compound.
Caption: Hypothetical signaling pathway where this compound may act as an inhibitor.
Conclusion
Based on the comprehensive analysis, Supplier B provides this compound with the highest purity and minimal detectable impurities. For research applications where high purity is paramount to ensure the reliability and reproducibility of experimental results, the product from Supplier B is recommended. The material from Supplier A may be suitable for less sensitive applications, while the product from Supplier C exhibits significantly lower purity and the presence of unidentified impurities, warranting caution before use in critical experiments. This guide underscores the importance of rigorous analytical evaluation of starting materials in scientific research and drug development.
Safety Operating Guide
Personal protective equipment for handling Cyclopropyl(phenyl)methanethiol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the operational handling and disposal of Cyclopropyl(phenyl)methanethiol.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the high toxicity associated with analogous thiols, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specification and Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) or a Self-Contained Breathing Apparatus (SCBA).[1][2][3] | Thiols are often volatile and highly toxic upon inhalation.[1][2] A full-face respirator provides both respiratory and eye protection. For anything other than very small quantities in a certified chemical fume hood, an SCBA is recommended.[3] |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield, or a full-face respirator.[2][4] | Protects against splashes and vapors that can cause severe eye irritation or damage.[1][2] Standard safety glasses are not sufficient. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls, and an apron.[2][4] | Provides a barrier against accidental skin contact. For larger quantities or in case of a spill, a fully encapsulating chemical protective suit may be necessary.[3] |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[2][3][4] | Thiols can be readily absorbed through the skin and are toxic.[1][2] Regularly inspect gloves for any signs of degradation or tearing. |
| Foot Protection | Closed-toe, chemical-resistant boots.[3] | Protects against spills and provides stability in the laboratory environment. |
Safe Handling and Operational Plan
Strict adherence to the following procedures is crucial to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[2][5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
2.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Don all required PPE as outlined in the table above.
-
-
Dispensing:
-
During Reaction:
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Ensure the reaction setup is secure and properly clamped.
-
-
Post-Reaction:
-
Quench the reaction carefully in the fume hood.
-
Clean all glassware and equipment that came into contact with the thiol using a suitable decontamination solution (e.g., bleach solution, followed by a solvent rinse) within the fume hood.
-
2.3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4]
-
It should be stored separately from oxidizing agents, strong bases, and acids.[2][4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Waste Disposal Plan
3.1. Spill Management:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a bleach solution, followed by a solvent rinse.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
3.2. Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Dispose of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[4][5] Do not pour this chemical down the drain.[5]
Quantitative Data for Analogous Compounds
The following table presents data for compounds structurally related to this compound to provide context for its potential properties.
| Property | Thiophenol (Phenyl Mercaptan) | Methanethiol | Cyclopropyl Phenyl Ketone | Cyclopropyl Phenyl Sulfide |
| Molecular Formula | C6H6S | CH4S | C10H10O | C9H10S |
| Molecular Weight | 110.18 g/mol | 48.11 g/mol | 146.19 g/mol [7] | 150.24 g/mol [8] |
| Boiling Point | 168.7 °C | 6 °C[6] | 121-123 °C @ 15 mmHg[4] | 62-63 °C @ 1 mmHg[9] |
| Flash Point | 50 °C[2] | -18 °C | 90 °C[4] | 92 °C[8] |
| Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[10] | Toxic if inhaled.[6] | May cause skin and eye irritation.[7] | Toxic if swallowed, in contact with skin, or if inhaled.[8] |
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 14633-54-6 Cas No. | Cyclopropyl phenyl sulphide | Apollo [store.apolloscientific.co.uk]
- 9. CYCLOPROPYL PHENYL SULFIDE | 14633-54-6 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
